molecular formula C19H26O2 B029278 Estradiol 3-methyl ether CAS No. 1035-77-4

Estradiol 3-methyl ether

Cat. No.: B029278
CAS No.: 1035-77-4
M. Wt: 286.4 g/mol
InChI Key: ULAADVBNYHGIBP-GFEQUFNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol 3-Methyl Ether (also known as 3-Methoxyestradiol) is a high-purity certified reference material intended for use in pharmaceutical quality control and analytical research applications. This compound serves as a key intermediate and important reference standard in steroid chemistry and pharmacological studies. It is structurally related to mestranol, a prodrug used in early oral contraceptives that requires demethylation for biological activity. In research settings, this compound and its derivatives are investigated for their potential biological activities, including studies exploring novel estradiol-based selenocyanates as potential anticancer agents in various organ-specific cancer cell lines. This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. The material is characterized by a high purity level (typically ≥97% by HPLC) and is supplied as a solid. It should be stored at controlled room temperature. Researchers can use this compound as a pharmaceutical secondary standard for applications such as method development, quantitative analyses, and other calibration requirements in the laboratory.

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAADVBNYHGIBP-GFEQUFNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313230
Record name Estradiol 3-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035-77-4, 94535-16-7
Record name Estradiol 3-methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol 3-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001035774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5(10)-trien-17-ol, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 3-methyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Estradiol 3-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxyoestra-1,3,5(10)-trien-17-β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL 3-METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BQ383G656
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Estradiol 3-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) 3-methyl ether, also known as 3-methoxyestradiol or 17β-estradiol 3-methyl ether, is a synthetic derivative of the natural estrogen, estradiol. This modification, the methylation of the hydroxyl group at the C3 position of the steroid nucleus, significantly alters its chemical and biological properties. This technical guide provides a comprehensive overview of the core chemical properties of Estradiol 3-methyl ether, including its physicochemical characteristics, spectral data, synthesis, and biological activities, with a focus on its interaction with cellular signaling pathways. The information is presented to support research, and drug discovery and development efforts.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₉H₂₆O₂[1][2]
Molecular Weight 286.41 g/mol [3][4]
CAS Number 1035-77-4[1][2]
IUPAC Name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol[1][2]
Synonyms 3-Methoxyestradiol, 3-O-Methyl estradiol, 17β-Estradiol 3-methyl ether, EDME, NSC-58851[1]
Melting Point 120.00 °C[4]
Boiling Point 428.80 °C[4]
Solubility Soluble in DMSO and Ethanol (≥10 mg/ml)[2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

m/zInterpretation
286[M]+, Molecular ion
186Fragment ion
160Fragment ion

Source: PubChem CID 246206[1]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional Group
~3400O-H stretch (from the 17β-hydroxyl group)
~2930C-H stretch (aliphatic)
~1610, 1500C=C stretch (aromatic ring)
~1250C-O stretch (aryl ether)
~1040C-O stretch (secondary alcohol)

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the selective methylation of the phenolic hydroxyl group at the C3 position of estradiol. A general experimental protocol is outlined below.

Method: Extractive Alkylation

This method involves the use of a phase-transfer catalyst to facilitate the methylation of the phenolic hydroxyl group.

Materials:

Procedure:

  • Dissolve Estradiol in an aqueous solution of sodium hydroxide.

  • Add a solution of tetrahexylammonium hydroxide in methylene chloride to the aqueous solution.

  • Add methyl iodide to the two-phase system.

  • Stir the mixture vigorously at room temperature to facilitate the transfer of the estradiol phenoxide ion into the organic phase where it reacts with methyl iodide.

  • After the reaction is complete (monitored by TLC or GC-MS), separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Logical Workflow for Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Estradiol Estradiol PhaseTransfer Two-phase system with Tetrahexylammonium hydroxide Estradiol->PhaseTransfer NaOH_aq Aqueous NaOH NaOH_aq->PhaseTransfer Methylation Addition of Methyl Iodide (Methylation) PhaseTransfer->Methylation Vigorous Stirring Separation Phase Separation Methylation->Separation Washing Washing & Drying Separation->Washing Purification Purification (Chromatography/Recrystallization) Washing->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via extractive alkylation.

Biological Activity and Signaling Pathways

This compound is recognized as a synthetic estrogen and has been investigated for its biological effects, notably its impact on microtubule dynamics.

Effect on Microtubule Networks

This compound has been shown to disrupt microtubule networks in V79 cells with an EC₅₀ of 9 μM and inhibit cell proliferation.[3] This effect is of interest to cancer research as microtubule-targeting agents are a major class of chemotherapy drugs. While the precise signaling pathway for this compound's effect on microtubules is not fully elucidated, it is informative to consider the well-studied pathways of the related endogenous metabolite, 2-methoxyestradiol (B1684026) (2ME2).

2ME2 is known to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in proliferating cells. Furthermore, the anti-angiogenic effects of 2ME2 are linked to its ability to downregulate the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis. This downregulation is a downstream effect of microtubule disruption.

Hypothesized Signaling Pathway for Microtubule Disruption:

The following diagram illustrates a plausible signaling pathway for the anti-proliferative and anti-angiogenic effects of this compound, drawing parallels with the known mechanism of 2-methoxyestradiol.

G cluster_cellular_entry Cellular Interaction cluster_microtubule_interaction Microtubule Dynamics cluster_downstream_effects Downstream Cellular Effects E3ME This compound Tubulin Tubulin Dimers E3ME->Tubulin Binds to colchicine (B1669291) site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to HIF1a HIF-1α Downregulation Microtubules->HIF1a Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Angiogenesis Inhibition of Angiogenesis HIF1a->Angiogenesis

Caption: Hypothesized signaling pathway of this compound's anti-proliferative effects.

Experimental Protocol: Microtubule Polymerization Assay

To experimentally verify the effect of this compound on microtubule dynamics, a cell-free tubulin polymerization assay can be employed.

Materials:

  • Lyophilized tubulin protein (e.g., from bovine brain)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • This compound stock solution in DMSO

  • DMSO (vehicle control)

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole (positive control for polymerization inhibition)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Reconstitute lyophilized tubulin in cold general tubulin buffer to a final concentration of 1-2 mg/mL. Keep on ice.

  • Prepare serial dilutions of this compound in general tubulin buffer. Also prepare solutions for the vehicle control (DMSO) and positive controls (paclitaxel and nocodazole).

  • In a pre-chilled 96-well plate, add the tubulin solution to each well.

  • Add the test compounds (this compound dilutions), vehicle control, and positive controls to the respective wells.

  • Initiate the polymerization reaction by adding GTP to each well to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37 °C.

  • Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves. Compare the curves for this compound-treated samples to the controls to determine its effect on tubulin polymerization.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Plate Combine Tubulin and Compounds in 96-well plate Tubulin->Plate Compounds Prepare Compound Dilutions (E3ME, Controls) Compounds->Plate Reaction Initiate Polymerization (Add GTP, 37°C) Plate->Reaction Measurement Measure Absorbance at 340 nm (every 30s) Reaction->Measurement Plotting Plot Absorbance vs. Time Measurement->Plotting Conclusion Determine Effect on Polymerization Plotting->Conclusion

Caption: Workflow for a cell-free tubulin polymerization assay.

Conclusion

This compound presents a fascinating profile for researchers in medicinal chemistry and chemical biology. Its structural similarity to estradiol, combined with a distinct biological activity profile centered on microtubule disruption, makes it a valuable tool for studying cellular division and a potential starting point for the development of novel therapeutics. This guide provides a foundational understanding of its core chemical properties and offers standardized protocols to facilitate further investigation into its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Estradiol 3-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Estradiol (B170435) 3-methyl ether (E3ME), also known as 3-methoxyestradiol. E3ME is a synthetic estrogen and an endogenous metabolite of estradiol.[1][2] Its multifaceted mechanism of action, largely attributed to its metabolite 2-methoxyestradiol (B1684026) (2-ME2), involves antiproliferative, anti-angiogenic, and apoptotic effects, making it a compound of significant interest in cancer research.[1][2][3] This document details the molecular targets, signaling pathways, and cellular effects of E3ME and its active metabolites, supported by quantitative data and experimental methodologies.

Core Mechanisms of Action

The biological activities of Estradiol 3-methyl ether are primarily mediated through its metabolite, 2-methoxyestradiol (2-ME2). The core mechanisms can be categorized into three main areas: disruption of microtubule dynamics, inhibition of angiogenesis, and modulation of hypoxia-inducible factor-1α (HIF-1α).

A primary mechanism of action of E3ME's metabolite, 2-ME2, is the disruption of microtubule polymerization.[1] Unlike some other microtubule-targeting agents, 2-ME2 has been shown to inhibit microtubule assembly, leading to mitotic arrest and subsequent apoptosis.[4][5]

  • Molecular Interaction: 2-ME2 is believed to bind to the colchicine-binding site on tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][6] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division.

  • Cellular Consequences: The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[6][7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.

E3ME, through 2-ME2, exhibits potent anti-angiogenic properties by targeting endothelial cells, the building blocks of blood vessels.[3] Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.

  • Inhibition of Endothelial Cell Proliferation and Migration: 2-ME2 directly inhibits the proliferation and migration of endothelial cells, key steps in the angiogenic process.

  • Induction of Apoptosis in Endothelial Cells: 2-ME2 has a direct apoptotic effect on endothelial cells, further contributing to its anti-angiogenic activity.[1]

HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia (low oxygen levels), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth and angiogenesis by upregulating the expression of genes such as vascular endothelial growth factor (VEGF).

  • Post-Transcriptional Downregulation: 2-ME2 has been shown to down-regulate HIF-1α at a post-transcriptional level, leading to decreased HIF-1α protein levels.[8]

  • Suppression of HIF-1α Target Genes: The inhibition of HIF-1α by 2-ME2 leads to the suppression of its downstream target genes, including VEGF, which is a potent inducer of angiogenesis.[8][9] This contributes significantly to the anti-angiogenic effects of 2-ME2.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its metabolite, 2-methoxyestradiol.

Table 1: In Vitro Efficacy of this compound and Related Compounds

CompoundCell LineAssayEndpointValueReference
This compoundV79Microtubule DisruptionEC509 µM[10]
EstradiolMCF-7Microtubule DisruptionEC5081 µM[11]
EstradiolMDA-MB-231Microtubule DisruptionEC5082 µM[11]
DiethylstilbestrolMCF-7Microtubule DisruptionEC5048 µM[11]
DiethylstilbestrolMDA-MB-231Microtubule DisruptionEC5050 µM[11]
Estradiol dimerPurified tubulinTubulin Assembly InhibitionIC503.6 µM[6]
NocodazolePurified tubulinTubulin Assembly InhibitionIC501.5 µM[6]

Table 2: Antiproliferative Activity of 2-Methoxyestradiol (2-ME2) and its Analogs

CompoundCell LineAssayEndpointValue (µM)Reference
2-ME2MDA-MB-468Cell Proliferation (MTS)IC50 (48h)~2-5[7]
2-ME2 Analog 88314 different tumor cell linesAnti-proliferativeIC500.07-0.37[12]
2-ME2 Analog 90014 different tumor cell linesAnti-proliferativeIC500.08-0.74[12]
2-ME2 Analog 517114 different tumor cell linesAnti-proliferativeIC500.73-5.64[12]
2-ME214 different tumor cell linesAnti-proliferativeIC500.23-2.20[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its activity.

G cluster_0 This compound (E3ME) Metabolism and Action cluster_1 Cellular Targets and Effects cluster_2 Downstream Consequences E3ME This compound Metabolism Metabolism (e.g., by CYP450) E3ME->Metabolism TwoME2 2-Methoxyestradiol (2-ME2) Metabolism->TwoME2 Tubulin Tubulin TwoME2->Tubulin Binds to colchicine (B1669291) site HIF1a HIF-1α TwoME2->HIF1a Inhibits EndothelialCells Endothelial Cells TwoME2->EndothelialCells Induces apoptosis Inhibits proliferation MicrotubuleDestabilization Microtubule Destabilization Tubulin->MicrotubuleDestabilization VEGF_Inhibition VEGF Inhibition HIF1a->VEGF_Inhibition AntiAngiogenesis Anti-Angiogenesis EndothelialCells->AntiAngiogenesis G2M_Arrest G2/M Cell Cycle Arrest MicrotubuleDestabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis VEGF_Inhibition->AntiAngiogenesis

Caption: Overview of this compound's mechanism of action.

G cluster_workflow Experimental Workflow: Cell Proliferation Assay (MTS) Start Seed Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTS Add MTS reagent Incubate2->AddMTS Incubate3 Incubate for 1-4h AddMTS->Incubate3 Measure Measure Absorbance at 490 nm Incubate3->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: Workflow for assessing antiproliferative effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

This protocol is based on the methodology described for observing the effects of estrogens on microtubule networks.[11]

  • Cell Culture: Culture human breast cancer cells (e.g., MCF-7 or MDA-MB-231) on glass coverslips in appropriate growth medium.

  • Treatment: Treat the cells with varying concentrations of this compound or estradiol (e.g., 10-100 µM) for a specified period (e.g., 24 hours). Include a vehicle-treated control group.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with a suitable fixative, such as cold methanol (B129727) or paraformaldehyde.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS).

    • Incubate with a primary antibody against β-tubulin.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody.

  • Mounting and Visualization: Wash the coverslips, mount them on glass slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and visualize the microtubule network using a fluorescence microscope.

  • Analysis: Quantify the disruption of the microtubule network by assessing the percentage of cells showing depolymerized microtubules.

This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.[7]

  • Cell Seeding: Seed cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 2-ME2 from 0 to 20 µM). Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This protocol is used to determine the effect of a compound on the protein levels of HIF-1α.[8]

  • Cell Culture and Treatment: Culture cells under normoxic or hypoxic conditions and treat with the test compound or vehicle.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20).

    • Incubate with a primary antibody specific for HIF-1α.

    • Wash the membrane.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in HIF-1α expression.

Conclusion

This compound, primarily through its active metabolite 2-methoxyestradiol, exhibits a potent and multifaceted mechanism of action that makes it a compelling candidate for further investigation in oncology. Its ability to disrupt microtubule dynamics, inhibit angiogenesis, and downregulate the key transcription factor HIF-1α provides a strong rationale for its development as an anti-cancer therapeutic. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this intriguing molecule.

References

A Comprehensive Technical Guide to Estradiol 3-Methyl Ether and its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Estradiol (B170435) 3-methyl ether, a synthetic estrogen derivative. The following sections detail its various synonyms, key quantitative data from research, experimental protocols for its use and synthesis, and an exploration of its potential signaling pathways.

Nomenclature: Synonyms and Identifiers

Estradiol 3-methyl ether is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is provided below for clear identification and cross-referencing in research.

Type Identifier
Common Names This compound, 3-Methoxyestradiol, 3-O-Methyl Estradiol, EDME
IUPAC Name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
CAS Number 1035-77-4
Other Names (17β)-3-Methoxyestra-1,3,5(10)-trien-17-ol, 17β-Estradiol 3-Methyl Ether, 3-Methoxy-13β-methyl-1,3,5(10)-gonatrien-17β-ol, NSC 58851, β-Estradiol 3-methyl ether, 1,3,5(10)-Estratriene-3,17β-diol 3-methyl ether, 17β-Hydroxy-3-methoxy-1,3,5(10)-estratriene

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of this compound and its derivatives from various experimental studies.

Table 1: In Vitro Biological Activity

Parameter Cell Line Value Reference
EC50 for Microtubule Network DisruptionV799 μM[1][2]
IC50 for Antiproliferative ActivityMDA-MB-23112 μM[3]
IC50 for Antiproliferative ActivityMCF-710-25 μM[3]
IC50 for Antiproliferative ActivityIshikawa12 μM[3]

Table 2: Effects on Cholesterol

Effect Model System Observation Reference
Serum Cholesterol LevelsHigh-Fat Diet Murine ModelDecrease[1]
Body WeightHigh-Fat Diet Murine ModelIncreased weight loss[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis and biological evaluation.

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of the phenolic hydroxyl group of estradiol. A general protocol is as follows:

  • Starting Material: Estradiol.

  • Reagents: A methylating agent such as dimethyl sulfate (B86663) or methyl iodide, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).

  • Procedure: a. Dissolve estradiol in the solvent. b. Add the base and the methylating agent to the solution. c. Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and filter to remove the base. e. Evaporate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

An optimized, enantioselective total synthesis has also been developed, achieving a total yield of 15% in five reaction vessels with four purifications[4].

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of this compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 105 cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for a specified period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Microtubule Disruption Assay

The effect of this compound on microtubule networks can be visualized and quantified in cultured cells.

  • Cell Culture and Treatment: Culture cells (e.g., V79 Chinese hamster cells) on coverslips and treat with varying concentrations of this compound for a defined period.

  • Immunofluorescence Staining: a. Fix the cells with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde). b. Permeabilize the cells with a detergent (e.g., Triton X-100). c. Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin). d. Incubate with a primary antibody against α-tubulin. e. Wash and incubate with a fluorescently labeled secondary antibody. f. Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Microscopy and Analysis: Visualize the microtubule network using a fluorescence microscope. The disruption of the microtubule network can be quantified by observing changes in microtubule morphology and density.

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways of this compound are not as extensively studied as its parent compound, estradiol, or its metabolite, 2-methoxyestradiol, its biological activities suggest interactions with key cellular processes. The diagrams below illustrate relevant signaling pathways that may be influenced by this compound and related compounds.

estrogen_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane ER Membrane ER PI3K PI3K Membrane ER->PI3K Activates GPR30 GPR30 GPR30->PI3K Activates MAPK MAPK GPR30->MAPK Activates Cytoplasmic ER Cytoplasmic ER Nuclear ER Nuclear ER Cytoplasmic ER->Nuclear ER Translocates Akt Akt PI3K->Akt Activates ERE ERE Nuclear ER->ERE Binds Gene Transcription Gene Transcription ERE->Gene Transcription Regulates Estradiol Estradiol Estradiol->Membrane ER Binds Estradiol->GPR30 Binds Estradiol->Cytoplasmic ER Binds

Caption: Classical Estrogen Signaling Pathways.

The above diagram illustrates the classical signaling pathways of estradiol, which involve binding to estrogen receptors (ER) in the cytoplasm and nucleus, leading to the regulation of gene transcription. Membrane-associated ERs and G-protein coupled receptors (GPR30) can also mediate rapid, non-genomic effects through pathways like PI3K/Akt and MAPK.

microtubule_disruption_workflow Start Start Cell Seeding Seed cells (e.g., V79) on coverslips Start->Cell Seeding Treatment Treat with this compound Cell Seeding->Treatment Fixation Fix cells Treatment->Fixation Permeabilization Permeabilize cell membranes Fixation->Permeabilization Blocking Block non-specific antibody binding Permeabilization->Blocking Primary Antibody Incubate with anti-tubulin primary antibody Blocking->Primary Antibody Secondary Antibody Incubate with fluorescent secondary antibody Primary Antibody->Secondary Antibody Microscopy Visualize with fluorescence microscope Secondary Antibody->Microscopy Analysis Analyze microtubule network integrity Microscopy->Analysis End End Analysis->End

Caption: Experimental Workflow for Microtubule Disruption Assay.

This workflow outlines the key steps in an immunofluorescence-based assay to assess the impact of this compound on the cellular microtubule network.

antiproliferative_mechanism Estradiol_Metabolites Estradiol Metabolites (e.g., 2-Methoxyestradiol) Microtubule_Dynamics Inhibition of Microtubule Polymerization Estradiol_Metabolites->Microtubule_Dynamics Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation Apoptosis->Cell_Proliferation

Caption: Proposed Antiproliferative Mechanism of Action.

Based on studies of related compounds like 2-methoxyestradiol, a likely mechanism for the antiproliferative effects of this compound involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

References

The Serendipitous Discovery and Scientific Foundation of Mestranol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(17β)-3-Methoxyestra-1,3,5(10)-trien-17-ol , more commonly known as mestranol (B1676317) , holds a significant place in medicinal chemistry as the first synthetic estrogen to be widely used in oral contraceptives. Its discovery in 1956 was not the result of a targeted search but rather a serendipitous finding during the development of the first oral contraceptive pill, Enovid. This technical guide provides an in-depth exploration of the discovery, synthesis, and foundational scientific understanding of mestranol, tailored for researchers, scientists, and drug development professionals.

The Discovery: An Unexpected Impurity with Profound Impact

The story of mestranol is intrinsically linked to the development of norethynodrel (B126153), the progestin component of the first oral contraceptive. In the early 1950s, researchers at G. D. Searle & Company, led by chemist Dr. Frank B. Colton, were focused on synthesizing a potent, orally active progestin.[1][2] During the large-scale synthesis of norethynodrel, a small but persistent impurity was identified.

Initial clinical trials of purified norethynodrel in the mid-1950s, led by Gregory Pincus, revealed a significant issue: a high incidence of breakthrough bleeding in participants.[3] It was then astutely observed that the earlier, less purified batches of norethynodrel, which contained the aforementioned impurity, resulted in better menstrual cycle control. This "impurity" was identified as the 3-methyl ether of ethinylestradiol, which was subsequently named mestranol.[3]

Realizing the beneficial effects of this estrogenic contaminant in mitigating the side effects of the progestin, G. D. Searle & Co. made the strategic decision to intentionally combine mestranol with norethynodrel. This led to the formulation of Enovid, the first combined oral contraceptive pill, which was approved for medical use in 1957 for menstrual disorders and later as a contraceptive in 1960.[4] The original Enovid formulation contained 9.85 mg of norethynodrel and 150 µg of mestranol per pill.

Physicochemical and Pharmacokinetic Properties

Mestranol is a synthetic estrane (B1239764) steroid and a derivative of estradiol. It is specifically the 3-methyl ether of ethinylestradiol. Below is a summary of its key physicochemical and pharmacokinetic properties.

PropertyValueReference
Chemical Name (17β)-3-Methoxyestra-1,3,5(10)-trien-17-ol
Synonyms Mestranol, Ethinylestradiol 3-methyl ether[5]
Molecular Formula C₂₁H₂₆O₂[5]
Molecular Weight 310.43 g/mol [5]
Melting Point 150.5 °C[6]
Solubility Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol (B129727).[5]
Mechanism of Action Prodrug, metabolized to ethinylestradiol which is an estrogen receptor agonist.[3][7]
Metabolism Hepatic O-demethylation to ethinylestradiol.[3]
Conversion Efficiency Approximately 70% of mestranol is converted to ethinylestradiol.[3]
Biological Half-life ~50 minutes[3]

Synthesis of Mestranol

The synthesis of mestranol is a multi-step process that begins with the steroid precursor, estrone (B1671321). The key transformation involves the introduction of an ethynyl (B1212043) group at the C17 position and the methylation of the hydroxyl group at the C3 position.

Experimental Protocol: Ethinylation of 3-Methoxyestrone

The following protocol is a representative synthesis of mestranol from 3-methoxyestrone (estrone 3-methyl ether), based on established chemical transformations of that era.

Step 1: Preparation of 3-Methoxyestrone

The synthesis typically starts with estrone, which is methylated at the C3 hydroxyl group. This step is crucial to protect the phenolic hydroxyl group during the subsequent ethinylation reaction.

  • Reaction: Estrone is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone).

  • Work-up: After the reaction is complete, the product, 3-methoxyestrone, is isolated through extraction and purified by crystallization.

Step 2: Ethinylation of 3-Methoxyestrone

The key step in the synthesis is the addition of an acetylene (B1199291) group to the C17 ketone of 3-methoxyestrone.

  • Reactants: 3-methoxyestrone, a source of acetylene (e.g., acetylene gas), and a strong base (e.g., potassium tert-butoxide or lithium acetylide-ethylene diamine complex).[3]

  • Solvent: Anhydrous organic solvent such as toluene (B28343) or a mixture of toluene and ether.

  • Procedure:

    • A solution of 3-methoxyestrone is prepared in the chosen anhydrous solvent.

    • The solution is cooled, and a stream of acetylene gas is passed through it.

    • The strong base is added portion-wise to the reaction mixture while maintaining the acetylene flow.

    • The reaction is stirred for several hours at a controlled temperature.

    • Upon completion, the reaction is quenched, typically with an aqueous solution of ammonium (B1175870) chloride.

  • Purification: The crude mestranol is extracted with an organic solvent, washed, dried, and purified by recrystallization, often from methanol or acetone, to yield crystalline mestranol.[6]

Synthesis_of_Mestranol Estrone Estrone Methoxyestrone 3-Methoxyestrone Estrone->Methoxyestrone Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) Mestranol (17β)-3-Methoxyestra-1,3,5(10)-trien-17-ol (Mestranol) Methoxyestrone->Mestranol Ethinylation (Acetylene, Strong Base)

Synthesis of Mestranol from Estrone.

Biological Activity and Mechanism of Action

Mestranol itself is a biologically inactive prodrug. Its estrogenic effects are manifested after it undergoes O-demethylation in the liver to its active metabolite, ethinylestradiol.[3] Ethinylestradiol is a potent agonist of the estrogen receptors (ERα and ERβ).

Estrogenic Potency

Early studies established the estrogenic potency of mestranol relative to other estrogens. The Allen-Doisy test, which measures the cornification of the vaginal epithelium in ovariectomized rodents, was a common method for assessing estrogenic activity.

CompoundRelative Potency (Oral)Notes
Estradiol1
Ethinylestradiol~1.7 times more potent than Mestranol by weight[8]
Mestranol-50 µg of mestranol is pharmacokinetically bioequivalent to 35 µg of ethinylestradiol.[8]
Signaling Pathway

As a prodrug of ethinylestradiol, mestranol's mechanism of action follows the established pathway of estrogen receptor signaling.

Estrogen_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_cell Target Cell Mestranol_blood Mestranol Mestranol_liver Mestranol Mestranol_blood->Mestranol_liver Ethinylestradiol_liver Ethinylestradiol Mestranol_liver->Ethinylestradiol_liver O-demethylation (CYP450 enzymes) Ethinylestradiol_cell Ethinylestradiol Ethinylestradiol_liver->Ethinylestradiol_cell Enters Circulation ER Estrogen Receptor (ERα/ERβ) Ethinylestradiol_cell->ER Binding and Dimerization ERE Estrogen Response Element (in DNA) ER->ERE Translocation to Nucleus and DNA Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Mechanism of Action of Mestranol.

Conclusion

The discovery of mestranol is a compelling example of serendipity in drug development, where an unintended impurity proved to be a crucial component for the success of the first oral contraceptive. Its synthesis from estrone via methylation and ethinylation represents a classic application of steroid chemistry. As a prodrug of the potent estrogen ethinylestradiol, mestranol's mechanism of action is well-understood within the framework of estrogen receptor signaling. This technical guide has provided a comprehensive overview of the foundational science behind mestranol, highlighting the key experimental and conceptual pillars that established its role in modern medicine.

References

An In-depth Technical Guide on the Biological Effects of 3-O-Methyl Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "3-O-Methyl Estradiol (B170435)," publicly available research detailing its specific biological effects, including quantitative data (IC50 values, in vivo efficacy), detailed experimental protocols, and specific signaling pathways, is limited. The majority of available information pertains to its parent compound, estradiol, and its more extensively studied metabolite, 2-Methoxyestradiol.

This technical guide will, therefore, provide a detailed overview of the known biological effects of estradiol and 2-Methoxyestradiol as a foundation, and then present the available information on 3-O-Methyl Estradiol, highlighting areas where data is sparse and further research is needed.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for 3-O-Methyl Estradiol. This guide synthesizes information on the parent compound, estradiol, and related metabolites to provide a potential framework for understanding its biological effects. All experimental protocols and signaling pathways should be considered illustrative and require specific validation for 3-O-Methyl Estradiol.

Introduction

Estradiol, a primary estrogenic hormone, plays a crucial role in various physiological processes. Its metabolites, including methylated forms, have garnered significant interest for their potential therapeutic applications, particularly in oncology. While 2-Methoxyestradiol has been extensively studied for its anti-cancer and anti-angiogenic properties, the biological activities of 3-O-Methyl Estradiol remain less characterized. This guide aims to provide a comprehensive overview of the known effects of estradiol and its relevant metabolites to infer the potential biological impact of 3-O-Methyl Estradiol.

Physicochemical Properties and Receptor Binding

Methylation of the hydroxyl group on the phenolic A-ring of estradiol, as in 3-O-Methyl Estradiol, is known to significantly decrease its binding affinity for the estrogen receptor (ER). This suggests that the biological effects of 3-O-Methyl Estradiol may be mediated through ER-independent pathways or that it may function as a pro-drug, requiring demethylation to estradiol to exert ER-dependent effects.

Table 1: Estrogen Receptor Binding Affinity of a Methylated Estradiol Derivative

CompoundRelative Binding Affinity (RBA) vs. EstradiolReference
16β-Hydroxy-16-methyl-3-methylether 17β estradiol0.033[1]

Note: This data is for a related compound and not 3-O-Methyl Estradiol. It is included to illustrate the impact of methylation on receptor binding.

Biological Effects

Anti-proliferative Effects

Estradiol and its metabolites have demonstrated dose-dependent effects on cancer cell proliferation. While estradiol can promote the growth of ER-positive breast cancer cells at physiological concentrations, some of its metabolites, like 2-Methoxyestradiol, exhibit potent anti-proliferative activity against a range of cancer cell lines, including triple-negative breast cancer. The anti-proliferative effects of 3-O-Methyl Estradiol have not been extensively quantified in the public domain.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Estradiol can promote angiogenesis, while 2-Methoxyestradiol is a well-known inhibitor of angiogenesis. It is hypothesized that 3-O-Methyl Estradiol may also possess anti-angiogenic properties, potentially through the inhibition of key signaling pathways involved in endothelial cell proliferation, migration, and tube formation.

Signaling Pathways

The biological effects of estrogens are mediated through a complex network of signaling pathways. These can be broadly categorized into genomic (ER-dependent) and non-genomic (ER-independent) pathways. Given the likely reduced ER affinity of 3-O-Methyl Estradiol, it is plausible that its effects are primarily mediated through non-genomic pathways, such as the PI3K/Akt and MAPK/ERK signaling cascades.

Estrogen_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Estradiol Estradiol ER ER Estradiol->ER Binds ERE ERE ER->ERE Binds to Gene Transcription Gene Transcription ERE->Gene Transcription Regulates 3-O-Methyl_Estradiol 3-O-Methyl_Estradiol Membrane_Receptors Membrane_Receptors 3-O-Methyl_Estradiol->Membrane_Receptors Activates PI3K_Akt PI3K_Akt Membrane_Receptors->PI3K_Akt MAPK_ERK MAPK_ERK Membrane_Receptors->MAPK_ERK Cell_Proliferation Cell_Proliferation PI3K_Akt->Cell_Proliferation Inhibits Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis Inhibits

Caption: Putative signaling pathways of 3-O-Methyl Estradiol.

Experimental Protocols

Detailed experimental protocols for investigating the biological effects of 3-O-Methyl Estradiol would be analogous to those used for estradiol and other metabolites. Below are generalized protocols that would require optimization.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow Seed_Cells Seed cancer cells in 96-well plate Treat_Compound Treat with 3-O-Methyl Estradiol (various concentrations) Seed_Cells->Treat_Compound Incubate Incubate for 24-72 hours Treat_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: General workflow for an MTT cell proliferation assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 3-O-Methyl Estradiol or vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Workflow:

Tube_Formation_Assay_Workflow Coat_Plate Coat 96-well plate with Matrigel Seed_HUVECs Seed HUVECs onto the Matrigel Coat_Plate->Seed_HUVECs Treat Treat with 3-O-Methyl Estradiol or control Seed_HUVECs->Treat Incubate Incubate for 4-18 hours Treat->Incubate Image Image tube formation using a microscope Incubate->Image Quantify Quantify tube length and branch points Image->Quantify

Caption: General workflow for a tube formation assay.

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Add medium containing 3-O-Methyl Estradiol, a positive control (e.g., VEGF), and a vehicle control to the respective wells.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Analyze the images to quantify parameters such as total tube length, number of junctions, and number of branches.

In Vivo Models

To evaluate the anti-tumor efficacy of 3-O-Methyl Estradiol in a living organism, xenograft models are commonly used.

Workflow:

Xenograft_Model_Workflow Inject_Cells Subcutaneously inject cancer cells into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer 3-O-Methyl Estradiol or vehicle control Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Euthanize mice and excise tumors for further analysis Monitor->Endpoint

References

Estradiol 3-Methyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) 3-methyl ether (E3ME), a synthetic derivative of the natural estrogen 17β-estradiol, has garnered attention within the scientific community for its potential applications in research and drug development. This technical guide provides a comprehensive overview of E3ME, focusing on its identity, synthesis, and its role as a synthetic estrogen. This document details its mechanism of action, including its interaction with estrogen receptors and subsequent signaling pathways. Furthermore, it presents quantitative data on its biological activity and provides detailed experimental protocols for key assays utilized in its characterization.

Introduction

Estradiol 3-methyl ether (E3ME), also known as 3-methoxy-17β-estradiol, is a synthetic steroidal estrogen. The methylation at the C3 position of the estradiol molecule alters its physicochemical properties, influencing its metabolic stability and oral bioavailability compared to its parent compound. Understanding the specific interactions and biological effects of E3ME is crucial for its application as a research tool and for the potential development of novel therapeutics. This guide aims to provide an in-depth technical resource for professionals working in endocrinology, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure and key properties are summarized below.

PropertyValue
IUPAC Name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Synonyms 3-O-Methylestradiol, 3-Methoxyestradiol, NSC-58851
Molecular Formula C₁₉H₂₆O₂
Molecular Weight 286.41 g/mol
CAS Number 1035-77-4
Melting Point 116-118 °C
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of the phenolic hydroxyl group at the C3 position of estradiol. A common method involves the use of a methylating agent in the presence of a base.

General Synthetic Protocol

A widely utilized method for the synthesis of estrogen methyl ethers is extractive alkylation. This procedure involves the extraction of the estrogen from an aqueous base into an organic solvent, followed by irreversible alkylation.

Materials:

Procedure:

  • Dissolve estradiol in an aqueous base.

  • Extract the estradiol into methylene chloride as an ion pair with the tetrahexylammonium ion.

  • Introduce methyl iodide to the organic phase to initiate irreversible alkylation (extractive alkylation) of the 3-hydroxyl group.

  • Monitor the reaction progress using techniques such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using column chromatography or recrystallization.

  • Confirm the identity and purity of the resulting this compound using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action as a Synthetic Estrogen

This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. There are two main subtypes of estrogen receptors: ERα and ERβ.

Estrogen Receptor Binding
Downstream Signaling Pathways

Upon binding of E3ME to estrogen receptors, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Beyond this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects by activating signaling cascades originating from membrane-associated estrogen receptors. These pathways can include the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling. Studies on estradiol have shown its ability to activate the mTOR signaling pathway, a key regulator of cell growth and proliferation. While direct studies on E3ME's effect on the mTOR pathway are limited, its structural similarity to estradiol suggests it may also modulate this pathway.

Estrogen_Signaling_Pathway E3ME This compound ER Estrogen Receptor (ERα / ERβ) E3ME->ER Binding Dimerization Dimerization ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binding GeneTranscription Gene Transcription ERE->GeneTranscription Modulation BiologicalEffects Biological Effects GeneTranscription->BiologicalEffects Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Uterine Cytosol - [3H]-Estradiol - Test Compound (E3ME) start->prepare_reagents incubation Incubate Reagents to Allow Competitive Binding prepare_reagents->incubation separation Separate Bound and Free Ligand (Hydroxylapatite) incubation->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: - Determine IC50 - Calculate RBA measurement->analysis end End analysis->end

In Vitro Effects of Estradiol 3-Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) 3-methyl ether (E3ME), also known as 3-methoxyestradiol, is a synthetic derivative of the endogenous estrogen 17β-estradiol. While structurally similar to its parent compound, E3ME exhibits distinct biological activities that are largely independent of estrogen receptors. Emerging as a compound of significant interest in oncological research, E3ME has demonstrated potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects in a variety of cancer cell lines in vitro. This technical guide provides a comprehensive overview of the in vitro effects of Estradiol 3-methyl ether, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anti-Proliferative and Cytotoxic Effects

This compound and its closely related analog, 2-methoxyestradiol (B1684026) (2-ME), have been shown to inhibit the proliferation of numerous cancer cell lines. The anti-proliferative activity is a cornerstone of its potential as an anti-cancer agent.

Quantitative Anti-Proliferative Data

The following table summarizes the key quantitative data regarding the anti-proliferative effects of this compound and its analogs from various in vitro studies.

CompoundCell LineAssay TypeParameterValueReference
This compoundV79Cell ProliferationEC509 µM[1]
2-Methoxyestradiol (2-ME) Analog (ESE-16)HeLaCrystal Violet AssayGI500.2 µM (after 24h)[2]
2-Methoxyestradiol (2-ME) Analog (883)14 different tumor cell linesNot SpecifiedIC500.07 - 0.37 µM[3]
2-Methoxyestradiol (2-ME) Analog (900)14 different tumor cell linesNot SpecifiedIC500.08 - 0.74 µM[3]
2-Methoxyestradiol (2-ME) Analog (5171)14 different tumor cell linesNot SpecifiedIC500.73 - 5.64 µM[3]
2-Methoxyestradiol (2-ME)14 different tumor cell linesNot SpecifiedIC500.23 - 2.20 µM[3]
2-Methoxyestradiol-bis-sulphamate (2MEBM)MCF-7Crystal Violet StainingIC500.4 µM (after 48h)[4]
Experimental Protocol: Cell Proliferation Assay (Crystal Violet)

This protocol outlines a typical crystal violet assay used to determine the 50% growth inhibitory concentration (GI50) of a compound.

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours at 37°C in a CO2 incubator.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound or its analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • Fixation: After the incubation period, discard the medium and fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

  • Staining: Wash the wells with PBS and stain the cells with 0.5% crystal violet solution for 20-30 minutes.

  • Destaining and Quantification: Wash the plates with water to remove excess stain and allow them to dry. Solubilize the stain by adding a destaining solution (e.g., methanol (B129727) or a solution of 0.1% sodium dodecyl sulfate (B86663) in PBS).

  • Data Analysis: Measure the absorbance of the solubilized stain at a specific wavelength (typically around 570 nm) using a microplate reader. The GI50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to the vehicle-treated control.

G Experimental Workflow: Crystal Violet Cell Proliferation Assay cluster_setup Assay Setup cluster_processing Cell Staining cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere (24h) A->B C Treat with this compound (varying concentrations) B->C D Incubate for desired time (e.g., 24-72h) C->D E Fix cells with formaldehyde D->E F Stain with Crystal Violet E->F G Wash and dry plate F->G H Solubilize stain G->H I Measure absorbance H->I J Calculate GI50 I->J

Workflow for determining cell proliferation using the crystal violet assay.

Mechanism of Action: Microtubule Disruption

A key mechanism underlying the anti-proliferative effects of this compound and its analogs is the disruption of microtubule dynamics.[1][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

Quantitative Data on Microtubule Disruption
CompoundCell LineParameterValueReference
This compoundV79EC509 µM[1]
Experimental Protocol: Immunofluorescence Assay for Microtubule Integrity

This protocol describes how to visualize the effects of a compound on the microtubule network using immunofluorescence microscopy.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the desired concentration of this compound and a vehicle control for a specified time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Disruption of the microtubule network will be evident by changes in the morphology and organization of the tubulin filaments.

Induction of Apoptosis and Cell Cycle Arrest

In addition to inhibiting proliferation, this compound and its analogs induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase.[2][5]

Quantitative Data on Apoptosis and Cell Cycle
CompoundCell LineEffectObservationReference
2-Methoxyestradiol (2-ME) Analog (ESE-16)HeLaCell Cycle ArrestStatistically significant increase in G2/M phase (41% vs. 30% in control)[2]
2-Methoxyestradiol (2-ME) Analog (ESE-16)HeLaApoptosisIncrease in sub-G1 population (16%)[2]
2-Methoxyestradiol (2-ME)H460Cell Cycle ArrestDose-dependent accumulation in G2/M phase (two-fold increase at 1 µM, three-fold at 2 µM)[5]
2-Methoxyestradiol-bis-sulphamate (STX140)SKMEL-28P & SKMEL-28RCell Cycle ArrestSignificant increase in G2/M phase at 200-500 nM[6]
2-Methoxyestradiol (2-ME)Oligodendroglial precursor cellsCyclin Expression (48h treatment with 10 µM)Cyclin A: 237.8% of control; Cyclin B: 182.7% of control; Cyclin D2: 209.0% of control; Cyclin E: 187.4% of control[7]
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

This protocol details the use of flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 20 minutes at -20°C.[5]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/ml) and RNase A (to prevent staining of double-stranded RNA).[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI. The data is then analyzed using appropriate software (e.g., ModFit) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5]

G Signaling Pathway: E3ME-Induced Apoptosis and Cell Cycle Arrest E3ME This compound Microtubules Microtubule Polymerization E3ME->Microtubules Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to impaired MitoticArrest Mitotic Arrest (G2/M Phase) Spindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Can lead to CyclinB Cyclin B Upregulation MitoticArrest->CyclinB Associated with Caspases Caspase Activation Apoptosis->Caspases

Proposed signaling pathway for E3ME-induced apoptosis and cell cycle arrest.

Anti-Angiogenic Effects

While this guide focuses on direct in vitro effects on cancer cells, it is noteworthy that a significant aspect of the anti-cancer activity of this compound and its analogs is their ability to inhibit angiogenesis, the formation of new blood vessels.[8][9] This is often studied in vitro using endothelial cell models, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Key In Vitro Angiogenesis Assays
  • Endothelial Cell Proliferation Assays: Similar to the cancer cell proliferation assays described above.

  • Cell Migration ("Wound Healing") Assays: A scratch is made in a confluent monolayer of endothelial cells, and the rate of "wound" closure is measured in the presence and absence of the test compound.

  • Tube Formation Assays: Endothelial cells are plated on a basement membrane extract (e.g., Matrigel), and their ability to form capillary-like structures is assessed.

Conclusion

This compound and its analogs represent a promising class of compounds with potent anti-cancer properties demonstrated through a variety of in vitro studies. Their primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. These effects are observed across a broad range of cancer cell types and are independent of the estrogen receptor signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds. Further research is warranted to fully elucidate the intricate signaling pathways involved and to translate these promising in vitro findings into effective clinical applications.

References

Estradiol 3-Methyl Ether: A Technical Guide to Estrogen Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) 3-methyl ether, more commonly known as mestranol (B1676317), is a synthetic estrogen that has been a component of oral contraceptives for decades. It is the 3-methyl ether of ethinylestradiol.[1][2][3] Structurally, mestranol is a prodrug that requires metabolic activation to exert its estrogenic effects.[2][4] In the liver, it undergoes O-demethylation to its active metabolite, ethinylestradiol, which is a potent agonist of the estrogen receptors (ERs).[2][5] This conversion is a critical determinant of its biological activity. This technical guide provides an in-depth analysis of the binding of estradiol 3-methyl ether to estrogen receptors, presenting quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Estrogen Receptor Binding Affinity of Mestranol and Ethinylestradiol

The affinity of a ligand for its receptor is a key parameter in determining its potency and pharmacological profile. In the case of mestranol, its direct binding affinity for estrogen receptors is significantly lower than that of its active metabolite, ethinylestradiol.

Quantitative Binding Data

The following table summarizes the available quantitative data on the binding affinity of mestranol and ethinylestradiol to the estrogen receptor.

CompoundReceptorAssay TypeValueUnitsSource
MestranolEstrogen Receptor (Human Fallopian Tube)Competitive Binding3.74 x 10-7M (Ki)[6]
EthinylestradiolEstrogen Receptor (Human Fallopian Tube)Competitive Binding0.75 x 10-9M (Ki)[6]
MestranolEstrogen ReceptorRelative Binding Affinity0.1 - 2.3% (of Estradiol)[1]
EthinylestradiolEstrogen ReceptorRelative Binding Affinity75 - 190% (of Estradiol)[1]
EthinylestradiolERαRelative Binding Affinity120.9 (68.8–480)% (of Estradiol)[7]
EthinylestradiolERβRelative Binding Affinity44.4 (2.0–144)% (of Estradiol)[7]

Note: The study by Fernandez-Cid et al. (1976) demonstrated that the inhibition of oviductal estrogen binding is 500 times greater with ethinylestradiol than with mestranol.[6]

Experimental Protocols: Estrogen Receptor Competitive Binding Assay

The determination of the binding affinity of compounds like mestranol and ethinylestradiol to the estrogen receptor is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the estrogen receptor.

Key Methodologies

1. Preparation of Receptor Source (e.g., Uterine Cytosol):

  • Uteri are collected from ovariectomized rodents (e.g., rats or mice) to minimize endogenous estrogen levels.

  • The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to release the cytosolic fraction containing the estrogen receptors.

  • The homogenate is then centrifuged at high speed to pellet cellular debris and organelles, yielding a supernatant (cytosol) rich in soluble proteins, including the estrogen receptors.

2. Competitive Binding Incubation:

  • A constant concentration of a radiolabeled estrogen (e.g., [3H]-17β-estradiol) is incubated with the receptor preparation.

  • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., mestranol or ethinylestradiol) are added to the incubation mixture.

  • The incubation is allowed to proceed to equilibrium, typically for several hours at a controlled temperature (e.g., 4°C).

3. Separation of Bound and Free Radioligand:

  • After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand.

  • A common method is the use of dextran-coated charcoal. The charcoal adsorbs the free radioligand, while the larger receptor-ligand complexes remain in solution.

  • The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound ligand) is measured using a scintillation counter.

4. Data Analysis:

  • The amount of bound radioligand is plotted against the concentration of the competitor.

  • This generates a sigmoidal competition curve from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined.

  • The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

G cluster_prep Receptor Preparation cluster_assay Competitive Binding Assay Uteri Uteri from Ovariectomized Rodents Homogenization Homogenization in Buffer Uteri->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Cytosol Cytosol (Receptor Source) Centrifugation->Cytosol Incubation Incubation Cytosol->Incubation Radioligand [3H]-Estradiol Radioligand->Incubation Competitor Test Compound (Mestranol/Ethinylestradiol) Competitor->Incubation Separation Separation of Bound/Free Ligand (Dextran-Coated Charcoal) Incubation->Separation Measurement Scintillation Counting Separation->Measurement Analysis Data Analysis (IC50, Ki) Measurement->Analysis

Figure 1. Experimental workflow for a competitive estrogen receptor binding assay.

Estrogen Receptor Signaling Pathway

Upon binding of an agonist like ethinylestradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism through which estrogens exert their physiological effects.

Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Ethinylestradiol ER_HSP ER-HSP Complex Estrogen->ER_HSP ER Estrogen Receptor (ER) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA ER_dimer->ERE Translocation Coactivators Coactivators ERE->Coactivators Recruitment Transcription Transcription of Target Genes Coactivators->Transcription mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Cellular_Response Cellular Response Proteins->Cellular_Response

Figure 2. Simplified genomic signaling pathway of the estrogen receptor.

Conclusion

This compound (mestranol) is a prodrug that requires hepatic conversion to the highly active ethinylestradiol to exert its estrogenic effects. Quantitative binding assays conclusively demonstrate that mestranol has a significantly lower affinity for the estrogen receptor compared to ethinylestradiol. This difference in binding affinity is the molecular basis for the lower in vivo potency of mestranol relative to its active metabolite. The experimental protocols and signaling pathways described herein provide a foundational understanding for researchers and drug development professionals working with synthetic estrogens and investigating their interactions with the estrogen receptor. Further research to delineate the binding affinities of mestranol and ethinylestradiol for the specific ERα and ERβ subtypes across various tissues would provide a more comprehensive understanding of their pharmacological profiles.

References

Methodological & Application

Synthesis of Estradiol 3-Methyl Ether: Application Notes and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Estradiol (B170435) 3-methyl ether, a key derivative of estradiol used in various research and drug development applications. The protocol focuses on a rapid and efficient method of selective 3-O-methylation of the phenolic hydroxyl group of estradiol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of Estradiol 3-methyl ether.

ParameterValueReference
Starting Material Estradiol
Product This compound
Molecular Formula C₁₉H₂₆O₂[1]
Molecular Weight 286.41 g/mol [1]
Melting Point 120 °C[Biosynth]
Typical Yield High (details in protocol)[2]
Purity >98% (after purification)
Storage 2-8 °C[Biosynth]

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound via extractive alkylation. This method is advantageous due to its speed and high selectivity for the phenolic hydroxyl group.[2]

Materials and Reagents
Synthesis of this compound
  • Dissolution of Estradiol: In a round-bottom flask, dissolve estradiol in dichloromethane.

  • Preparation of Aqueous Base: In a separate vessel, prepare an aqueous solution of sodium hydroxide.

  • Addition of Phase Transfer Catalyst: To the estradiol solution, add the tetrahexylammonium salt. This catalyst facilitates the transfer of the phenoxide ion into the organic phase.

  • Reaction Initiation: Add the aqueous sodium hydroxide solution to the dichloromethane solution of estradiol and the phase transfer catalyst. Stir the two-phase mixture vigorously.

  • Addition of Methylating Agent: Add methyl iodide to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the estradiol spot and the appearance of a new, less polar spot corresponding to the product.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound
  • Column Chromatography Setup: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will depend on the specific TLC analysis, but a typical starting point is 5% ethyl acetate in hexane, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Isolation of Pure Product: Combine the pure fractions and evaporate the solvent to yield the purified this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 286.[1]

  • Infrared (IR) Spectroscopy: To confirm the presence of the ether linkage and the absence of the phenolic hydroxyl group.

  • Melting Point Analysis: To assess the purity of the final product. The melting point should be sharp and consistent with the literature value of 120 °C. [Biosynth]

Mandatory Visualization

The following diagrams illustrate the key processes described in this protocol.

Synthesis_Workflow Estradiol Estradiol ReactionMixture Two-Phase Reaction (DCM/aq. NaOH) + Methyl Iodide + Phase Transfer Catalyst Estradiol->ReactionMixture CrudeProduct Crude this compound ReactionMixture->CrudeProduct Purification Silica Gel Column Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Characterization Characterization (NMR, MS, IR, MP) PureProduct->Characterization Signaling_Pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase (DCM) Estradiol_OH Estradiol-OH Phenoxide Estradiol-O⁻ Na⁺ Estradiol_OH->Phenoxide Deprotonation NaOH NaOH PTC_Phenoxide R₄N⁺ ⁻O-Estradiol Phenoxide->PTC_Phenoxide Ion Exchange PTC_Br R₄N⁺Br⁻ (Phase Transfer Catalyst) PTC_Br->PTC_Phenoxide Product Estradiol-OCH₃ PTC_Phenoxide->Product SN2 Reaction MeI CH₃I MeI->Product PTC_I R₄N⁺I⁻ Product->PTC_I

References

Application Note: Purification of Estradiol 3-methyl ether from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Estradiol 3-methyl ether is a key intermediate in the synthesis of various steroidal compounds and active pharmaceutical ingredients. Following its synthesis, the reaction mixture typically contains the desired product along with unreacted starting materials, by-products, and other impurities. Achieving high purity of this compound is critical for its use in subsequent research and development stages. This application note provides detailed protocols for the purification of this compound from a typical reaction mixture using silica (B1680970) gel column chromatography and crystallization. Additionally, it outlines a standard HPLC method for assessing the purity of the final product.

2. Purification Strategies

The primary methods for purifying crude this compound are silica gel column chromatography and crystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Crystallization is a subsequent step to further enhance the purity and to obtain the product in a crystalline solid form. The choice of purification strategy and the specific conditions may vary depending on the scale of the reaction and the impurity profile of the crude product.

Common Impurities:

Potential impurities in a crude reaction mixture of this compound may include:

  • Unreacted Estradiol

  • Over-methylated products (e.g., at the 17-hydroxyl group)

  • Reagents and their by-products

  • Solvents from the reaction

3. Experimental Protocols

3.1. Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography with a silica gel stationary phase and a hexane (B92381)/ethyl acetate (B1210297) mobile phase.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Air or nitrogen supply for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a solvent system of 15:1 hexane/ethyl acetate.

    • Visualize the spots under a UV lamp. The Rf value of this compound should be determined to guide the column chromatography.

  • Column Preparation (Slurry Method):

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the excess hexane to drain until the solvent level reaches the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.

    • Carefully load the sample solution onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand.

  • Elution:

    • Carefully add the elution solvent (15:1 hexane/ethyl acetate) to the top of the column.

    • Apply gentle pressure using air or nitrogen to begin the elution (flash chromatography).

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation:

ParameterCrude ProductAfter Column Chromatography
Appearance Oily residue or amorphous solidWhite to off-white solid
Purity (by HPLC) ~85-95%>98%
Yield -~80-90%

3.2. Purification by Crystallization

This protocol describes the recrystallization of this compound from methanol (B129727) to obtain a high-purity crystalline product.

Materials and Equipment:

  • Purified this compound (from column chromatography)

  • Methanol (HPLC grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Dissolution:

    • Place the purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid boiling the solvent.

  • Crystallization:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature. Crystal formation should begin during this cooling period.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation:

ParameterBefore CrystallizationAfter Crystallization
Appearance White to off-white solidWhite crystalline solid
Purity (by HPLC) >98%>99.5%
Recovery Yield -~85-95%

4. Purity Analysis by HPLC

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.

Chromatographic Conditions:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Gradient 70% Acetonitrile for 10 min
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature 25 °C

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at approximately the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

5. Visualizations

PurificationWorkflow ReactionMixture Crude Reaction Mixture ColumnChromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate) ReactionMixture->ColumnChromatography Primary Purification Crystallization Crystallization (Methanol) ColumnChromatography->Crystallization Further Purification PureProduct Pure this compound Crystallization->PureProduct HPLCAnalysis HPLC Purity Analysis PureProduct->HPLCAnalysis Quality Control

Caption: Purification workflow for this compound.

LogicalRelationship cluster_purification Purification Steps cluster_analysis Analytical Verification Crude Crude Product (~85-95% Purity) Chromatography Column Chromatography (>98% Purity) Crude->Chromatography Recrystallization Crystallization (>99.5% Purity) Chromatography->Recrystallization TLC TLC Chromatography->TLC HPLC HPLC Recrystallization->HPLC

Caption: Logical relationship between purification steps and analysis.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Estradiol 3-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) 3-methyl ether, a synthetic derivative of estradiol, is a crucial intermediate in the synthesis of various steroidal active pharmaceutical ingredients. Its accurate and precise quantification is essential for quality control during manufacturing, in pharmacokinetic studies, and for ensuring the purity of final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of Estradiol 3-methyl ether. This document provides detailed protocols and application notes for the HPLC analysis of this compound, summarizing various methodologies and offering a comprehensive guide for researchers.

Principle of HPLC Analysis

High-Performance Liquid Chromatography separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For this compound, a non-polar compound, reverse-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the estradiol structure provides sufficient chromophores.

Experimental Protocols

This section details the necessary steps for performing HPLC analysis of this compound, from sample preparation to data analysis.

Sample Preparation

The choice of sample preparation technique depends on the matrix in which the this compound is present.

  • For Bulk Drug and Pharmaceutical Formulations:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in a diluent, which is typically the mobile phase or a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Make up the volume to the mark in a volumetric flask with the diluent.

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter to remove any particulate matter before injection into the HPLC system.

  • For Biological Matrices (e.g., Serum, Plasma): For the analysis of related estrogens in biological fluids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to remove interfering substances.[1][2]

    • Liquid-Liquid Extraction (LLE):

      • To a known volume of the biological sample (e.g., 1 mL of serum), add an extraction solvent such as methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of hexane (B92381) and ethyl acetate.[1][2]

      • Vortex the mixture vigorously for several minutes.

      • Centrifuge to separate the organic and aqueous layers.

      • Carefully transfer the organic layer to a clean tube.

      • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a known volume of the mobile phase.[2]

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the analyte with a strong solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate and reconstitute the residue in the mobile phase.

Chromatographic Conditions

Several HPLC methods have been reported for the analysis of estradiol and its derivatives. The following tables summarize typical chromatographic conditions that can be adapted for this compound analysis.

Table 1: HPLC Method Parameters for Estradiol Derivatives

ParameterMethod 1Method 2Method 3
Stationary Phase Newcrom R1 (Reverse Phase)[3]Zorbax SB-CN (150 mm x 4.6 mm, 5 µm)[4][5]Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[1]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[3]Acetonitrile, 0.085% Phosphoric Acid, and Tetrahydrofuran (27:63:10, v/v/v)[4][5]A: Water with 0.1% Formic Acid; B: Methanol[1]
Elution Mode IsocraticIsocraticGradient[1]
Flow Rate -1.0 mL/min[4][5]0.5 mL/min[1]
Column Temperature AmbientAmbient50 °C[1]
Detection Wavelength UV (Wavelength not specified)UV at 225 nm[4][5]Fluorescence (Ex: 350 nm, Em: 530 nm) after derivatization[1]
Injection Volume ---

Note: For Mass Spectrometry (MS) compatible methods, phosphoric acid should be replaced with a volatile acid like formic acid.[3]

Method Validation

To ensure the reliability of the analytical data, the developed HPLC method must be validated according to ICH guidelines.[5] Key validation parameters include:

  • Specificity: The ability of the method to exclusively assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Example Validation Data for Related Estradiol Compounds

ParameterReported Values
**Linearity (R²) **0.9893–0.9995 (for Estradiol and its metabolites)[1]
LOD 1.03 x 10⁻⁵ to 1.14 x 10⁻⁴ mg/mL (for Estradiol degradation products)[5]
LOQ 10 ng/mL (for Estradiol and its metabolites)[1]

Data Presentation and Analysis

The output from the HPLC system is a chromatogram, which is a plot of the detector response versus time. The peak corresponding to this compound is identified by its retention time. The area under the peak is proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak areas of standard solutions of known concentrations versus their respective concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Bulk/Formulation/Biological Matrix) Dissolution Dissolution / Extraction Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV/FLD) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Result Quantification->Result

Caption: General workflow for HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive overview of the HPLC analysis of this compound. By following the detailed protocols and considering the various chromatographic conditions presented, researchers, scientists, and drug development professionals can develop and validate robust and reliable HPLC methods for the accurate quantification of this important steroidal compound. The provided workflow diagram offers a clear visual guide to the entire analytical process.

References

Application Note: Quantitative Analysis of Estradiol 3-Methyl Ether in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of Estradiol (B170435) 3-methyl ether, a metabolite of estradiol, in biological samples such as plasma and urine using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves sample preparation including enzymatic hydrolysis and solid-phase extraction, followed by chemical derivatization to enhance volatility and improve chromatographic separation. The described GC-MS method is suitable for sensitive and specific quantification of Estradiol 3-methyl ether, making it applicable for endocrinology research and drug development studies.

Introduction

Estradiol and its metabolites play crucial roles in various physiological and pathological processes. This compound is a methoxylated derivative of estradiol, and its quantification in biological matrices is essential for understanding estrogen metabolism and its implications in health and disease. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of steroids due to its high resolution and sensitivity.[1] However, the inherent low volatility of steroids necessitates a derivatization step prior to GC-MS analysis.[1] This protocol details a robust method for the analysis of this compound, providing researchers with a reliable tool for their investigations.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific matrix and laboratory conditions.

a. Enzymatic Hydrolysis (for conjugated steroids in urine)

  • To 1 mL of urine sample, add a suitable internal standard (e.g., deuterated this compound).

  • Add 1 mL of 0.2 M acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase solution.[2]

  • Incubate the mixture at 55°C for 3 hours to deconjugate the steroids.[2]

b. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[3]

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elute the analytes with 3 mL of methanol or ethyl acetate.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]

Derivatization

Derivatization is essential to increase the volatility and thermal stability of this compound for GC-MS analysis. Silylation is a common and effective method.

  • To the dried sample residue, add 50 µL of a derivatizing agent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide (NH4I) and an antioxidant like dithioerythritol (B556865) (1000:2:4 v/w/w).[3] Another common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

  • Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[3]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized estrogen metabolites. Optimization may be necessary.

ParameterSetting
Gas Chromatograph Agilent 6890 Plus or similar
Column MXT-1 (30 m × 0.25 mm I.D., 0.25 μm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min[5]
Injector Temperature 280°C[6]
Injection Mode Splitless (1-2 µL injection volume)[3]
Oven Temperature Program Initial temperature of 200°C for 2 min, ramp at 8°C/min to 225°C, then ramp at 3°C/min to 234°C and hold for 3 min, finally ramp at 40°C/min to 315°C and hold for 3 min.[3]
Mass Spectrometer Agilent 5975C MSD or similar
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Ion Source Temperature 230°C[6]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification or Full Scan for identification[6]
Monitored Ions (SIM) Specific m/z values for derivatized this compound should be determined by analyzing a standard. For TMS-derivatized this compound, characteristic ions would be expected.

Data Presentation

The following table summarizes typical quantitative data for estrogen metabolites analyzed by GC-MS. These values can serve as a benchmark for the expected performance of the method for this compound.

AnalyteDerivatization MethodMatrixLinearity (r²)LOD (pg/mL)LOQ (pg/mL)Recovery (%)Reference
17β-EstradiolTrifluoroacetic anhydridePlasma>0.9918.4-94.9 - 109.9[7]
2-MethoxyestradiolTrifluoroacetic anhydridePlasma>0.995.5-99.9 - 104.5[7]
Estrogens (general)EOC-PFPUrine>0.995-20 - 10091.4 - 108.5[6]
Estrogens (general)TMSWater--5000 - 1000078 - 102[8]

LOD: Limit of Detection, LOQ: Limit of Quantification, EOC-PFP: Ethoxycarbonlyation-Pentafluoropropionyl, TMS: Trimethylsilyl.

Mandatory Visualizations

experimental_workflow Experimental Workflow for GC-MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (Urine/Plasma) InternalStandard Spike with Internal Standard Sample->InternalStandard Hydrolysis Enzymatic Hydrolysis (if conjugated) InternalStandard->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Silylation (e.g., MSTFA) Evaporation->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS DataProcessing Data Acquisition and Processing GCMS->DataProcessing

Caption: Experimental workflow for the GC-MS analysis of this compound.

estrogen_metabolism Simplified Estradiol Metabolism Pathway Estradiol Estradiol Hydroxyestradiols 2-Hydroxyestradiol & 4-Hydroxyestradiol (Catechol Estrogens) Estradiol->Hydroxyestradiols CYP450 Enzymes Estradiol3ME This compound Estradiol->Estradiol3ME Methylation Methoxyestradiols 2-Methoxyestradiol & 4-Methoxyestradiol Hydroxyestradiols->Methoxyestradiols COMT

Caption: Simplified metabolic pathway of estradiol leading to methoxyestradiols.

References

Application Notes and Protocols: Preparing Estradiol 3-methyl ether Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Estradiol 3-methyl ether (3-methoxyestradiol) is a synthetic estrogen derivative utilized in various research applications, including cancer and cell biology studies.[1][2] It has been shown to disrupt microtubule networks and inhibit cell proliferation.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Compound Information

This compound is a white to off-white solid.[1] Key properties of the compound are summarized in the table below.

PropertyValueReferences
Molecular Weight 286.41 g/mol [1][2][3][4][5][6][7]
Molecular Formula C₁₉H₂₆O₂[1][2][3][5][6]
CAS Number 1035-77-4[1][2][3][5][6]
Appearance White to off-white solid[1]

Solubility Data

The solubility of this compound is critical for the preparation of concentrated stock solutions. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO).

SolventSolubilityMolar ConcentrationReferences
DMSO 100 mg/mL349.15 mM[2]

Note: For other organic solvents such as ethanol (B145695) and dimethylformamide (DMF), solubility is expected to be good, similar to its parent compound, 17β-Estradiol.[8] However, it is recommended to test solubility in small volumes before preparing a large stock.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Reagents
  • This compound powder (CAS 1035-77-4)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials, sterile

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions

This compound is a bioactive compound. Handle with care in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid direct contact and inhalation.

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use.

  • Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 286.41 g/mol x 1000 mg/g = 2.86 mg

  • Weighing: Carefully weigh out 2.86 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Storage and Stability

Proper storage is essential to maintain the stability and activity of the stock solution.

  • Stock Solution Storage: Store aliquots at -20°C or -80°C.[1][2]

  • Stability:

    • At -20°C, the solution is stable for up to 1 month.[1][2]

    • At -80°C, the solution is stable for up to 6 months.[1][2]

  • Handling: Protect the stock solution from light. Avoid repeated freeze-thaw cycles as this can degrade the compound.

Quality Control

  • Visually inspect the stock solution before use. Ensure it is clear and free of any precipitation.

  • If precipitation is observed, warm the vial to 37°C and vortex to redissolve.

  • For critical applications, the concentration and purity of the stock solution can be verified using analytical methods such as HPLC.

Application Example: Dilution to a Working Concentration

To treat cells with a final concentration of 10 µM this compound in a cell culture medium:

  • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix well by gentle pipetting.

  • This diluted solution can then be added to your cell culture plates to achieve the final desired concentration.

Diagrams

G cluster_prep Preparation cluster_storage Storage start Start: Equilibrate Reagents to RT calc Calculate Mass for 10 mM Solution (e.g., 2.86 mg for 1 mL) start->calc weigh Weigh 2.86 mg This compound calc->weigh dissolve Add 1 mL DMSO and Vortex to Dissolve weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot label_tubes Label Aliquots Clearly aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store finish End: Ready for Use store->finish

Caption: Workflow for preparing this compound stock solution.

References

Estradiol 3-Methyl Ether: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) 3-methyl ether (E3ME), a synthetic derivative of estradiol, is a valuable tool in cell culture experiments, particularly in cancer research. Its modified structure, with a methyl group at the C3 position, alters its biological activity compared to its parent compound, 17β-estradiol. E3ME has demonstrated notable antiproliferative effects and the ability to disrupt microtubule networks in various cancer cell lines. These characteristics make it a compound of interest for investigating estrogen receptor (ER) signaling, cell cycle regulation, and microtubule dynamics. This document provides detailed application notes and protocols for the use of Estradiol 3-methyl ether in cell culture experiments.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₉H₂₆O₂[1]
Molecular Weight 286.41 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO (100 mg/mL)[2]

Applications in Cell Culture

This compound is primarily utilized in cell culture for the following applications:

  • Antiproliferative Studies: To investigate its inhibitory effects on the growth of various cancer cell lines, particularly those of reproductive origin.

  • Microtubule Disruption Analysis: To study its impact on the cellular microtubule network, a key target for many anticancer agents.

  • Estrogen Receptor Signaling Research: To explore its interaction with estrogen receptors (ERα and ERβ) and its influence on downstream signaling pathways, such as the MAPK/ERK pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound and related compounds.

Table 1: Antiproliferative Activity (IC₅₀ Values)

CompoundCell LineIC₅₀ (µM)Reference
D-homoestroneHeLa5.5[3]
D-homoestrone 3-methyl etherHeLa>10[3]
13-epi-D-homoestroneHeLa>10[3]
13-epi-D-homoestrone 3-methyl etherHeLa>10[3]
D-homoestroneMCF-7>10[3]
D-homoestrone 3-methyl etherMCF-7>10[3]
13-epi-D-homoestroneMCF-7>10[3]
13-epi-D-homoestrone 3-methyl etherMCF-7>10[3]
D-homoestroneIshikawa>10[3]
D-homoestrone 3-methyl etherIshikawa>10[3]
13-epi-D-homoestroneIshikawa>10[3]
13-epi-D-homoestrone 3-methyl etherIshikawa>10[3]

Table 2: Microtubule Disruption Activity (EC₅₀ Values)

CompoundCell LineEC₅₀ (µM)Reference
This compoundV799[2][4]
EstradiolMCF-781[5]
EstradiolMDA-MB-23182[5]
DiethylstilbestrolMCF-748[5]
DiethylstilbestrolMDA-MB-23150[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, phenol (B47542) red-free cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out 2.86 mg of this compound powder.

    • Dissolve the powder in 1 mL of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in sterile, phenol red-free cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of adherent cancer cells (e.g., MCF-7).

Materials:

  • MCF-7 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenol red-free cell culture medium

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in complete medium.

    • Trypsinize and resuspend the cells in phenol red-free medium supplemented with 5% CS-FBS.

    • Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Hormone Deprivation:

    • After 24 hours, carefully remove the medium and replace it with fresh phenol red-free medium containing 5% CS-FBS.

    • Incubate for another 24-48 hours to deprive the cells of endogenous hormones.

  • Treatment:

    • Prepare serial dilutions of this compound in the hormone-deprivation medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of E3ME or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[6]

    • The absorbance is directly proportional to the number of viable cells.

Protocol 3: Microtubule Disruption Assay (Immunofluorescence)

This protocol allows for the visualization of the effects of this compound on the microtubule network.

Materials:

  • Cells cultured on sterile glass coverslips in a 24-well plate

  • This compound working solutions

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating the cells in blocking buffer for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Visualization:

    • Visualize the microtubule network and nuclei using a fluorescence microscope. Disruption of the microtubule network will be evident by a decrease in filamentous structures and an increase in diffuse cytoplasmic staining.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

Estradiol and its derivatives can activate signaling pathways through both genomic and non-genomic mechanisms. The genomic pathway involves the binding of the estrogen-receptor complex to estrogen response elements (EREs) in the DNA, leading to gene transcription. The non-genomic pathway can involve the activation of membrane-associated estrogen receptors, leading to the rapid activation of intracellular signaling cascades like the MAPK/ERK pathway.[7][8]

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E3ME This compound ER Estrogen Receptor (ERα / ERβ) E3ME->ER Binds to E3ME_ER E3ME-ER Complex ER->E3ME_ER MAPK_cascade MAPK/ERK Signaling Cascade E3ME_ER->MAPK_cascade Activates (Non-genomic) ERE Estrogen Response Element (ERE) E3ME_ER->ERE Translocates to Nucleus and Binds to (Genomic) MEK MEK1/2 MAPK_cascade->MEK ERK ERK1/2 MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription Influences ERE->Gene_Transcription Regulates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to Antiproliferation_Workflow start Start cell_culture Culture Cancer Cells (e.g., MCF-7) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding hormone_deprivation Hormone Deprivation (24-48h) seeding->hormone_deprivation treatment Treat with E3ME (Various Concentrations) hormone_deprivation->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end Microtubule_Disruption_Effect E3ME This compound Microtubule_Disruption Microtubule Network Disruption E3ME->Microtubule_Disruption Mitotic_Spindle_Defects Defective Mitotic Spindle Formation Microtubule_Disruption->Mitotic_Spindle_Defects G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Application Notes: Cell-Based Assays Using 3-Methoxyestradiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxyestradiol (3-ME), also commonly known as 2-methoxyestradiol (B1684026) (2-ME), is a naturally occurring metabolite of estradiol.[1][2] Unlike its parent compound, 3-ME exhibits minimal estrogenic activity as it has a low binding affinity for estrogen receptors (ER) α and β, and its biological effects are mediated independently of these receptors.[1][3] 3-ME has garnered significant interest in cancer research due to its potent anti-proliferative, pro-apoptotic, and anti-angiogenic properties observed in a wide variety of cancer cell lines.[1][2][3] Its primary mechanism of action involves the disruption of microtubule polymerization by binding to the colchicine (B1669291) site on tubulin, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4] Additionally, 3-ME has been shown to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis.[4]

These application notes provide detailed protocols for common cell-based assays to evaluate the efficacy of 3-methoxyestradiol in a research setting.

Data Presentation: Anti-Proliferative Activity

The anti-proliferative effects of 3-methoxyestradiol and its derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of the compound.

Table 1: IC50 Values of 3-Methoxyestradiol (2-ME) and its Derivative STX140 in Various Cell Lines

CompoundCell LineCancer TypeIncubation Time (h)IC50 (nM)Reference
STX140SKMEL-28PMelanoma2495.3[5]
STX140SKMEL-28PMelanoma48114.9[5]
STX140SKMEL-28PMelanoma7261.9[5]
STX140SKMEL-28R (Resistant)Melanoma24112.3[5]
STX140SKMEL-28R (Resistant)Melanoma48101.0[5]
STX140SKMEL-28R (Resistant)Melanoma7268.2[5]
STX140Melanocyte (Normal)-24222.3[5]
3-ME (2-ME2)Myeloma Cell LinesMultiple Myeloma48~20,800 - 34,100[6]
3-ME (2-ME2)MDA-MB-468Triple-Negative Breast Cancer48~5,000[7]

Note: STX140 is a sulfamoylated derivative of 3-ME with improved bioavailability.[5][8] The IC50 values for myeloma and breast cancer cells were reported in µM and have been converted to nM for consistency.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by 3-methoxyestradiol and a typical experimental workflow for its evaluation.

G cluster_0 Cellular Effects of 3-Methoxyestradiol ME 3-Methoxyestradiol (2-ME) Tubulin Microtubule Polymerization ME->Tubulin inhibits Caspase Caspase-3 Activation ME->Caspase upregulates Bcl2 Bcl-2 Expression ME->Bcl2 downregulates HIF HIF-1α Inhibition ME->HIF inhibits G2M G2/M Phase Arrest Tubulin->G2M disruption leads to Apoptosis Apoptosis G2M->Apoptosis induces Proliferation ↓ Cell Proliferation Caspase->Apoptosis mediates Bcl2->Apoptosis inhibition promotes Angiogenesis ↓ Angiogenesis

Caption: Proposed signaling pathway of 3-methoxyestradiol.

G cluster_1 General Workflow for Cell-Based Assays A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture Incubation (Allow attachment, ~24h) A->B C 3. Treatment (Add 3-ME at various concentrations) B->C D 4. Incubation (24h, 48h, 72h) C->D E 5. Perform Assay (e.g., MTS, Annexin V, PI Staining) D->E F 6. Data Acquisition (Plate Reader, Flow Cytometer) E->F G 7. Data Analysis (Calculate IC50, % Apoptosis, etc.) F->G

Caption: Standard experimental workflow for in vitro evaluation.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells convert the tetrazolium salt MTS into a colored formazan (B1609692) product, and the absorbance is proportional to the number of living cells.[9]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, SKMEL-28)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-Methoxyestradiol (3-ME) stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Treatment: Prepare serial dilutions of 3-ME in complete medium from the stock solution. Typical final concentrations for testing range from 1 nM to 20 µM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the respective 3-ME concentrations. Include vehicle control wells (medium with DMSO, concentration matched to the highest 3-ME dose).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[9]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and metabolic rate.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[9]

  • Analysis:

    • Subtract the average absorbance of the medium-only wells from all other values.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the 3-ME concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

Materials:

  • 6-well cell culture plates

  • 3-Methoxyestradiol (3-ME)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of 3-ME (e.g., IC50 concentration) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the collected cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of 3-ME.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry. Since PI staining is proportional to the amount of DNA, cells in G1, S, and G2/M phases can be distinguished. 3-ME is known to cause G2/M arrest.[5][7]

Materials:

  • 6-well cell culture plates

  • 3-Methoxyestradiol (3-ME)

  • Cold 70% Ethanol (B145695)

  • PBS

  • PI staining solution (containing RNase A to prevent staining of RNA)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates. After 24 hours, treat cells with 3-ME at desired concentrations for 24 hours.[5]

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, wash the pellet with cold PBS, and resuspend in 1 mL of cold PBS. Add the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Storage: Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[5]

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of the PI signal.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of 3-ME-treated cells to the vehicle control to identify G2/M arrest.

References

Application Note: Estradiol 3-Methyl Ether as a Reference Standard for the Quantitative Analysis of Estradiol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol and performance data for the use of Estradiol (B170435) 3-Methyl Ether as a reference standard (specifically as an internal standard) in a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 17β-estradiol in human serum.

Introduction

The accurate quantification of 17β-estradiol (E2), a primary female sex hormone, is crucial in various fields of clinical research, including endocrinology, reproductive medicine, and oncology. Given the wide physiological concentration range of estradiol, from picograms per milliliter in men and postmenopausal women to hundreds of pg/mL in premenopausal women, highly sensitive and specific analytical methods are required.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its superior specificity and sensitivity compared to traditional immunoassays.[2]

A critical component of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variations in sample preparation and instrument response. While stable isotope-labeled analogs of estradiol (e.g., ¹³C₃-E2) are often preferred, their cost can be prohibitive for high-throughput screening. Estradiol 3-Methyl Ether is a suitable and cost-effective alternative for use as a surrogate internal standard. Its structural similarity to estradiol ensures comparable behavior during extraction and ionization, while its different mass allows for clear differentiation by the mass spectrometer. This application note details a validated LC-MS/MS method for estradiol quantification in human serum using this compound as an internal standard.

Experimental Protocols

This section outlines the detailed methodology for the sample preparation, chromatography, and mass spectrometry for the quantification of estradiol.

2.1. Materials and Reagents

  • Analytes and Standards: 17β-Estradiol (certified reference material), this compound (internal standard).

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, water, methyl tert-butyl ether (MTBE), and ethyl acetate (B1210297).

  • Reagents: Formic acid, ammonium (B1175870) hydroxide, dansyl chloride, sodium bicarbonate, and acetone (B3395972).

  • Biological Matrix: Double charcoal-stripped human serum (for calibrators and quality controls).

2.2. Preparation of Stock Solutions, Calibrators, and Quality Controls

  • Primary Stock Solutions: Prepare individual stock solutions of 17β-estradiol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 17β-estradiol stock solution in 50:50 methanol/water to create working solutions for calibration curve points and quality controls (QCs).

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 methanol/water to a final concentration of 1 ng/mL.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the estradiol working solutions into double charcoal-stripped human serum to prepare calibrators and QCs at low, medium, and high concentration levels.

2.3. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Aliquoting: To 200 µL of serum sample, calibrator, or QC in a polypropylene (B1209903) tube, add 25 µL of the 1 ng/mL this compound internal standard working solution.

  • Extraction: Add 1 mL of a hexane:ethyl acetate (80:20, v/v) mixture. Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of acetone containing 100 µg/mL dansyl chloride and 50 µL of 100 mM sodium bicarbonate buffer (pH 10.5). Vortex and incubate at 60°C for 10 minutes.

  • Final Evaporation and Reconstitution: Evaporate the derivatization mixture to dryness under nitrogen. Reconstitute the residue in 100 µL of 50:50 methanol/water with 0.1% formic acid for LC-MS/MS analysis.

G serum serum add_is add_is serum->add_is lle lle add_is->lle evap1 evap1 lle->evap1 deriv deriv evap1->deriv evap2 evap2 deriv->evap2 recon recon evap2->recon inject inject recon->inject msms msms inject->msms data data msms->data

2.4. LC-MS/MS Conditions

  • LC System: UPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 40% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data and Method Validation

The analytical method was validated according to established guidelines, assessing linearity, precision, accuracy, and the limit of quantification (LOQ).

3.1. Linearity and Limit of Quantification

The calibration curve was linear over the concentration range of 2 pg/mL to 1000 pg/mL. The lower limit of quantification (LLOQ) was established at 2 pg/mL with acceptable precision and accuracy.

Table 1: Calibration Curve Parameters

Parameter Value
Concentration Range 2 - 1000 pg/mL
Regression Model Linear (1/x² weighting)
Correlation Coefficient (r²) > 0.995

| LLOQ | 2 pg/mL |

3.2. Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using three levels of quality control samples (n=6).

Table 2: Intra-Day and Inter-Day Precision and Accuracy

QC Level Nominal Conc. (pg/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
Low 5 6.8 -3.2 8.5 -4.1
Medium 50 4.5 1.5 6.2 2.3

| High | 500 | 3.1 | 0.8 | 4.9 | 1.7 |

CV: Coefficient of Variation; Bias: [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] x 100

3.3. Mass Spectrometric Parameters

The MRM transitions for the dansyl-derivatized analytes are provided below.

Table 3: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
Estradiol-Dansyl 506.2 171.1

| this compound-Dansyl | 520.2 | 171.1 |

G linearity linearity lin_crit lin_crit linearity->lin_crit precision precision prec_crit prec_crit precision->prec_crit accuracy accuracy acc_crit acc_crit accuracy->acc_crit loq loq loq_crit loq_crit loq->loq_crit specificity specificity

Conclusion

This application note demonstrates a validated LC-MS/MS method for the sensitive and accurate quantification of 17β-estradiol in human serum. The use of this compound as a surrogate internal standard provides a reliable and cost-effective approach, yielding excellent performance in terms of linearity, precision, and accuracy. The detailed protocol is suitable for clinical research applications requiring precise measurement of low-level estradiol concentrations.

References

Application Note: High-Throughput Analysis of 3-O-Methyl Estradiol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 3-O-Methyl Estradiol in human serum. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for clinical research and drug development studies requiring accurate measurement of 3-O-Methyl Estradiol levels.

Introduction

3-O-Methyl Estradiol, also known as 3-Methoxyestradiol, is a synthetic estrogen and a metabolite of estradiol.[1][2][3][4] It has been investigated for its potential therapeutic effects, including anti-cancer and cardiovascular benefits.[1] Accurate and reliable quantification of 3-O-Methyl Estradiol in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This application note provides a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of 3-O-Methyl Estradiol in human serum.

Physicochemical Properties of 3-O-Methyl Estradiol

A thorough understanding of the analyte's properties is fundamental for developing a successful analytical method.

PropertyValueReference
Chemical Formula C₁₉H₂₆O₂[1][2][5]
Molecular Weight 286.4 g/mol [1][5]
CAS Number 1035-77-4[1][2][5]
Synonyms Estradiol 3-methyl ether, 3-Methoxyestradiol[1][4][5]
Solubility Soluble in DMSO and Ethanol (≥10 mg/mL)[1]
Form Solid[1]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (500 µL) is Add Internal Standard (3-O-Methyl Estradiol-d3) serum->is lle Liquid-Liquid Extraction (Methyl tert-butyl ether) is->lle dry Evaporate to Dryness lle->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Overall experimental workflow for the analysis of 3-O-Methyl Estradiol.

Experimental Protocols

Materials and Reagents
  • 3-O-Methyl Estradiol reference standard (≥98% purity)

  • 3-O-Methyl Estradiol-d3 (internal standard, IS)[6]

  • HPLC-grade Methanol (B129727), Acetonitrile, and Water

  • Methyl tert-butyl ether (MTBE)

  • Formic acid (LC-MS grade)

  • Human serum (drug-free)

Standard and Sample Preparation

Stock Solutions: Prepare stock solutions of 3-O-Methyl Estradiol and 3-O-Methyl Estradiol-d3 in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

Sample Preparation Protocol:

  • Pipette 500 µL of serum sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., at 1 ng/mL) to each tube and vortex briefly.[7]

  • Add 1.5 mL of MTBE to each tube.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.[7]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[7]

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).[7]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 3-O-Methyl Estradiol: m/z 287.2 → 161.1 (Quantifier), 287.2 → 135.1 (Qualifier)3-O-Methyl Estradiol-d3: m/z 290.2 → 161.1
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument's software. The concentration of 3-O-Methyl Estradiol in the samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Performance Characteristics (Example Data)

The following table presents example performance data for the described method. Actual performance may vary depending on the laboratory and instrumentation.

ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 90 - 110%
Extraction Recovery > 85%

Signaling Pathway Context

While this application note focuses on the analytical methodology, it is important to understand the biological context of 3-O-Methyl Estradiol. It is a metabolite of estradiol, a key hormone in the estrogen signaling pathway.

signaling Estradiol Estradiol COMT Catechol-O-methyltransferase (COMT) Estradiol->COMT Metabolism 3-O-Methyl Estradiol 3-O-Methyl Estradiol COMT->3-O-Methyl Estradiol ER Estrogen Receptor (ERα, ERβ) 3-O-Methyl Estradiol->ER Binding Gene Gene Transcription ER->Gene Biological Biological Effects Gene->Biological

Caption: Simplified diagram of 3-O-Methyl Estradiol's role in estrogen signaling.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 3-O-Methyl Estradiol in human serum. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. This method can be a valuable tool for researchers and drug development professionals studying the pharmacology and therapeutic potential of 3-O-Methyl Estradiol.

References

Troubleshooting & Optimization

Estradiol 3-methyl ether solubility in DMSO vs ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Estradiol 3-Methyl Ether, this technical support center provides essential information on its solubility in common laboratory solvents, DMSO and ethanol (B145695). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results in your experiments.

Solubility Data

The solubility of this compound can vary between different organic solvents. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO) and ethanol.

SolventSolubilityMolar Concentration (at max solubility)Source
DMSO 100 mg/mL349.15 mM[1]
Ethanol ≥10 mg/mL≥34.91 mM

Experimental Protocols

Accurate preparation of stock solutions is critical for experimental success. Follow these detailed protocols for dissolving this compound in DMSO or ethanol.

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the compound.

  • Solvent Addition: Add the corresponding volume of fresh, anhydrous DMSO. For a 100 mg/mL solution, add 1 mL of DMSO.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication: Place the vial in an ultrasonic bath. Sonicate the solution for 10-15 minutes to ensure complete dissolution, as recommended for achieving maximum solubility in DMSO.[1]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of a 10 mg/mL Stock Solution in Ethanol

Materials:

  • This compound powder

  • Absolute Ethanol (≥99.5%)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of absolute ethanol. For a 10 mg/mL solution, add 1 mL of ethanol.

  • Dissolution: Vortex the mixture thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but is not typically required.

  • Visual Inspection: Ensure the final solution is clear and free of any particulate matter.

  • Storage: As with DMSO stock solutions, aliquot into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term and -80°C for long-term stability.[2]

Troubleshooting Guide

Encountering issues during your experiments? This guide addresses common problems related to the solubility and handling of this compound.

IssuePotential CauseRecommended Solution
Compound precipitates out of solution upon addition to aqueous media. Solvent Shock: The rapid change in solvent polarity when a concentrated organic stock is added to an aqueous buffer or cell culture medium can cause the compound to precipitate.- Pre-warm the aqueous media to 37°C before adding the stock solution.- Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.- Consider a serial dilution approach, first diluting the stock into a smaller volume of media before adding it to the final volume.
Difficulty dissolving the compound in DMSO. Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can reduce its solvating power for hydrophobic compounds.- Use anhydrous or a newly opened bottle of DMSO for preparing stock solutions.- Store DMSO properly, tightly capped and in a dry environment.
Observed lower than expected biological activity. Adsorption to Labware: Steroid hormones, being lipophilic, can adsorb to the surface of plastic labware, such as microcentrifuge tubes and pipette tips, leading to a decrease in the effective concentration.- Use low-adsorption microcentrifuge tubes for storing stock solutions.- The presence of serum proteins in cell culture media can help to minimize adsorption.[2] Consider pre-coating pipette tips by aspirating and dispensing the media before handling the stock solution.
Cloudiness or precipitation in the stock solution over time. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the compound coming out of solution.- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[2]- If a stock solution must be thawed, allow it to come to room temperature slowly and vortex thoroughly before use.
Inconsistent results between experiments. Solvent Evaporation: Both DMSO and ethanol are volatile to some extent. Improperly sealed storage containers can lead to solvent evaporation, thus increasing the concentration of the stock solution over time.- Ensure that storage vials are tightly sealed.- For long-term storage, consider using vials with screw caps (B75204) that have a PTFE liner.

Frequently Asked Questions (FAQs)

Q1: Which solvent, DMSO or ethanol, is better for my experiment?

A1: The choice of solvent depends on several factors:

  • Required Concentration: For concentrations higher than 10 mg/mL, DMSO is the necessary choice.

  • Cell Line/Assay Sensitivity: Some cell lines are more sensitive to DMSO toxicity than ethanol. It is recommended to keep the final concentration of DMSO in cell culture media below 0.5%.

  • Downstream Applications: Consider the compatibility of the solvent with subsequent assays. For example, high concentrations of DMSO can interfere with certain enzymatic assays.

Q2: How should I store my this compound stock solutions?

A2: For optimal stability, stock solutions in both DMSO and ethanol should be aliquoted into single-use vials and stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Q3: My this compound powder has been stored at room temperature. Is it still viable?

A3: While it is recommended to store the powder at -20°C for long-term stability, it is generally stable at room temperature for short periods. However, for sensitive experiments, it is best to use powder that has been stored under the recommended conditions.

Q4: Can I sterilize my stock solution by filtration?

A4: Yes, stock solutions can be filter-sterilized using a 0.22 µm syringe filter. It is advisable to use a filter material that is compatible with the solvent (e.g., PTFE for DMSO and ethanol). Be aware that some loss of the compound due to adsorption to the filter membrane can occur.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate solvent for your experiment based on your requirements.

SolventSelection start Start: Need to dissolve This compound concentration Is a concentration >10 mg/mL required? start->concentration use_dmso Use DMSO concentration->use_dmso Yes cell_sensitivity Are your cells sensitive to DMSO? concentration->cell_sensitivity No end Proceed with experiment use_dmso->end use_ethanol Use Ethanol cell_sensitivity->use_ethanol Yes final_dmso_check Can final DMSO concentration be kept <0.5%? cell_sensitivity->final_dmso_check No use_ethanol->end final_dmso_check->use_dmso Yes consider_ethanol Consider Ethanol if concentration allows final_dmso_check->consider_ethanol No consider_ethanol->end

References

Technical Support Center: Estradiol 3-Methyl Ether (E3ME) for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Estradiol (B170435) 3-methyl ether (E3ME, 3-Methoxyestradiol) in in vitro studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in dissolving and handling this compound for reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Estradiol 3-methyl ether (E3ME)?

A1: The recommended solvent for preparing stock solutions of E3ME is dimethyl sulfoxide (B87167) (DMSO).[1] E3ME is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions. For instance, a concentration of 100 mg/mL (349.15 mM) in DMSO can be achieved, though this may require ultrasonication to fully dissolve.[1]

Q2: My E3ME precipitates when I add it to my cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous cell culture medium is a common issue for hydrophobic compounds like E3ME.[2] This occurs because the compound is not soluble in the high-water content of the medium. Here are several troubleshooting steps:

  • Optimize Dilution Technique: Instead of adding the E3ME stock solution directly to the bulk of the medium, add the cell culture medium to your aliquot of the stock solution drop-wise while gently vortexing or swirling.[3] This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the E3ME stock solution.[3]

  • Check Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but sensitive cells may require concentrations at or below 0.1%.[3] Ensure your final DMSO concentration is as low as possible and consistent across all experiments, including vehicle controls.

  • Use Solubilizing Agents: Consider the use of non-ionic surfactants like Tween® 20 or Pluronic® F-68 in your stock solution to improve solubility.[3][4] It is crucial to perform a toxicity control with the solubilizing agent alone to ensure it does not affect your cells.

  • Protein Carrier: For some lipophilic compounds, pre-complexing with fatty acid-free bovine serum albumin (BSA) can enhance stability and delivery in the culture medium.[3]

Q3: Can I use solvents other than DMSO to dissolve E3ME?

A3: Yes, other organic solvents can be used, although DMSO is generally the most effective for achieving high stock concentrations. Estradiol and its derivatives are also soluble in ethanol (B145695), methanol, and acetone.[5][6][7] However, the solubility in these solvents is typically lower than in DMSO.[8][9] If using an alternative solvent, it is important to determine the maximum soluble concentration and to ensure the final solvent concentration in the cell culture is not cytotoxic.

Q4: What are the proper storage conditions for E3ME powder and stock solutions?

A4: E3ME powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1]

Q5: What safety precautions should I take when handling E3ME?

A5: E3ME should be handled with care in a laboratory setting. It is recommended to wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder by working in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Troubleshooting Guide: E3ME Precipitation in Cell Culture

This guide provides a systematic approach to resolving precipitation issues with E3ME in your in vitro experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitate forms immediately upon adding E3ME stock to media. Rapid change in solvent polarity from organic (e.g., DMSO) to aqueous (cell culture media).1. Reverse the Dilution: Add the aqueous media drop-wise to the E3ME stock solution while vortexing.[3] 2. Increase Final Co-solvent Concentration: If your cells tolerate it, slightly increase the final percentage of DMSO in the media.[10] 3. Gentle Warming: Warm the media to 37°C before and during the addition of the stock solution.[2]
Solution is initially clear but becomes cloudy or forms a precipitate over time. The compound is in a supersaturated state and is slowly crashing out of solution. Temperature fluctuations during storage or incubation can also contribute.1. Confirm Solubility Limit: Your final concentration may be too high for the aqueous environment. Perform a serial dilution to determine the highest stable concentration.[3] 2. Use a Solubilizing Agent: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 20) in your stock solution.[3][4] 3. Maintain Stable Temperature: Avoid temperature fluctuations. Ensure incubators are properly calibrated.
Inconsistent results or loss of compound activity. Precipitation may not be visible to the naked eye, but micro-precipitates can form, reducing the effective concentration of the compound.1. Visual Inspection under Microscope: Check for crystalline structures in your treated wells. 2. Filter Sterilization: After preparing the final working solution, filter it through a 0.22 µm sterile filter to remove any micro-precipitates before adding to cells. 3. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a properly stored stock solution.

Quantitative Data: Solubility of Estradiol and its Derivatives

While specific quantitative solubility data for this compound is not widely published, the following table provides a general comparison of the solubility of estradiol and related steroids in common laboratory solvents to guide solvent selection.

Solvent Estradiol Solubility Notes
Dimethyl Sulfoxide (DMSO) High (e.g., 20 mg/mL for 17β-Estradiol)[9]Recommended for preparing highly concentrated stock solutions.
Ethanol Moderate (e.g., 2.5 mg/mL for 17β-Estradiol)[9]A viable alternative to DMSO, though lower concentrations are achievable.
Methanol ModerateSimilar to ethanol in its ability to dissolve steroids.
Acetone ModerateCan be used as a solvent, but its volatility and potential for cell toxicity should be considered.
Water Very Low / Practically InsolubleSteroids are hydrophobic and have very limited solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound (E3ME) Stock Solution in DMSO

Materials:

  • This compound (E3ME) powder (MW: 286.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Aseptically weigh the E3ME powder. For a 10 mM stock solution, you will need 2.86 mg of E3ME for every 1 mL of DMSO.

  • Add the appropriate volume of DMSO to the vial containing the E3ME powder.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C. [1]

Protocol 2: Preparation of a Working Solution of E3ME in Cell Culture Medium

Materials:

  • 10 mM E3ME stock solution in DMSO

  • Sterile, phenol (B47542) red-free cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM E3ME stock solution at room temperature.

  • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration.

    • Important: To prevent precipitation, add the cell culture medium to the E3ME stock solution, not the other way around, especially for the initial dilution step. For subsequent dilutions of the working solution, adding it to the medium is acceptable.

  • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] Prepare a vehicle control with the same final concentration of DMSO.

  • Gently mix the working solution by inverting the tube or pipetting up and down.

  • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Experimental Workflow for E3ME Solution Preparation

G Workflow for Preparing E3ME Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh E3ME Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot Stock dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw For Experiment serial_dilute Serial Dilution thaw->serial_dilute prewarm Pre-warm Medium prewarm->serial_dilute add_to_cells Add to Cells serial_dilute->add_to_cells

Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.

Putative Signaling Pathway of 3-Methoxyestradiol

While the specific signaling pathways of this compound are not as extensively characterized as those of 2-Methoxyestradiol, it is plausible that it engages similar pathways due to structural similarities. The following diagram illustrates potential signaling cascades based on the known actions of related metabolites.

G Potential Signaling Pathways of 3-Methoxyestradiol cluster_er Estrogen Receptor Interaction cluster_non_genomic Non-Genomic Signaling cluster_cellular_effects Cellular Effects E3ME This compound ER_alpha ERα E3ME->ER_alpha Low Affinity Binding E3ME->ER_alpha PI3K_Akt PI3K/Akt Pathway ER_alpha->PI3K_Akt MAPK MAPK/ERK Pathway ER_alpha->MAPK Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition MAPK->Proliferation Migration Cell Migration MAPK->Migration

References

Technical Support Center: Stability of Estradiol 3-methyl ether in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Estradiol (B170435) 3-methyl ether in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is the general stability of Estradiol 3-methyl ether in aqueous solutions?

While specific kinetic data for this compound is not extensively published, its stability can be inferred from its structure and data on related compounds. The 3-methyl ether group is generally stable to hydrolysis under neutral and mildly acidic or basic conditions. A related compound, 16α-bromoacetoxythis compound, has been shown to be stable in a phosphate (B84403) buffer at pH 7.0 and 25°C for at least 24 hours, suggesting the ether linkage is not highly labile[1]. However, prolonged exposure to strong acidic or basic conditions, high temperatures, and UV light may lead to degradation.

2. What are the likely degradation pathways for this compound in an aqueous solution?

Based on the chemistry of estradiol and other steroid ethers, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the 3-methyl ether bond to yield estradiol and methanol (B129727). This is more likely to occur under strong acidic or basic conditions.

  • Oxidation: The steroid core, particularly the aromatic A-ring and the C-17 hydroxyl group, can be susceptible to oxidation. This can be initiated by exposure to air (oxygen), oxidizing agents, or light.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, including oxidation and cleavage of chemical bonds.

3. What are the potential degradation products of this compound?

The primary degradation products would likely be:

  • Estradiol: Formed via hydrolysis of the methyl ether.

  • Estrone (B1671321): Formed via oxidation of the 17-hydroxyl group of estradiol (if hydrolysis occurs first).

  • Hydroxylated derivatives: Oxidation may introduce additional hydroxyl groups onto the steroid ring system.

4. How should I prepare and store aqueous solutions of this compound to minimize degradation?

To ensure the stability of your this compound solutions, follow these recommendations:

  • Solvent: Use high-purity water (e.g., HPLC-grade) and consider using a buffer appropriate for your experimental pH range.

  • pH: Maintain the pH of the solution as close to neutral (pH 7) as possible, unless your experimental design requires otherwise.

  • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them refrigerated (2-8°C) when not in use and minimize the time they are kept at room temperature.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Oxygen: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and analysis of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound potency or inconsistent experimental results. Degradation of this compound in the aqueous solution.- Prepare fresh solutions for each experiment. - Review storage conditions (pH, temperature, light exposure). - Perform a stability check of your solution using an analytical method like HPLC.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.- Identify the degradation products if possible (e.g., by comparing with estradiol and estrone standards). - Optimize storage and handling to minimize degradation. - If degradation is unavoidable, ensure your analytical method can separate the parent compound from its degradants.
Precipitation of the compound in the aqueous solution. Low aqueous solubility of this compound.- Ensure the concentration is below the solubility limit. - A small percentage of a co-solvent (e.g., ethanol, DMSO) can be used to increase solubility, but verify its compatibility with your experiment.
Baseline noise or drift in HPLC analysis. Contaminated mobile phase, column, or detector issues.- Use fresh, high-purity mobile phase solvents. - Flush the HPLC system and column. - Check for leaks and ensure the detector lamp is functioning correctly.[2][3][4][5][6]
Peak tailing or broadening in HPLC chromatogram. Secondary interactions with the stationary phase, column contamination, or inappropriate mobile phase pH.- Ensure the mobile phase pH is optimal for the analyte and column. - Use a guard column to protect the analytical column. - Clean or replace the column if necessary.[2][3][4][5][6]

Data Presentation: Expected Stability of this compound

The following tables summarize the expected stability of this compound in aqueous solutions based on the stability of related compounds. This information should be used as a guideline, and it is recommended to perform a stability study for your specific experimental conditions.

Table 1: Expected Stability under Different pH Conditions at 25°C

pHConditionExpected StabilityPrimary Degradation Pathway
< 3Strong AcidLowHydrolysis
4-6Mildly AcidicModerate to HighMinimal Hydrolysis
7NeutralHighMinimal Degradation
8-10Mildly BasicModerate to HighMinimal Hydrolysis
> 11Strong BaseLowHydrolysis

Table 2: Expected Stability under Different Temperature and Light Conditions at pH 7

TemperatureLight ConditionExpected StabilityPrimary Degradation Pathway
-20°C to 4°CDarkHigh-
25°C (Room Temp)DarkModerate to HighSlow Oxidation
25°C (Room Temp)Ambient LightModeratePhotodegradation, Oxidation
40°CDarkModerateOxidation
> 60°CDarkLow to ModerateOxidation, potential for slow hydrolysis
25°CUV LightLowPhotodegradation

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • High-purity nitrogen or argon gas

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Dilute the stock solution with phosphate buffer (pH 7.0) to a final concentration of 100 µg/mL. Incubate at 60°C for 48 hours.

  • Photodegradation: Expose the solution (100 µg/mL in phosphate buffer) to UV light (e.g., 254 nm) for 24 hours. A dark control should be run in parallel.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

5. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Calculate the percentage of degradation for this compound in each condition.

  • Identify and quantify the major degradation products by comparing their retention times and UV spectra with reference standards, if available.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C, pH 7) stock->thermal photo Photostability (UV light, RT) stock->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Forced degradation experimental workflow.

estrogen_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_ext Estradiol 3-ME (or Estradiol) ER Estrogen Receptor (ER) E2_ext->ER Binds to E2_ER_complex E2-ER Complex ER->E2_ER_complex Forms dimer ER Dimerization E2_ER_complex->dimer Induces ERE Estrogen Response Element (ERE) on DNA dimer->ERE Translocates & Binds to transcription Gene Transcription ERE->transcription Initiates mRNA mRNA transcription->mRNA Produces Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Leads to

Genomic estrogen signaling pathway.

References

Preventing degradation of Estradiol 3-methyl ether stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting of Estradiol 3-methyl ether stock solutions to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, dissolved this compound should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.

Q2: What are the primary pathways of degradation for this compound in solution?

A2: The main degradation pathways for this compound in solution are oxidation of the 17-hydroxyl group to form 3-Methoxyestrone, and to a lesser extent, hydrolysis of the 3-methyl ether to yield estradiol. Exposure to light can also induce photodegradation.

Q3: How can I tell if my this compound stock solution has degraded?

A3: Degradation may not be visually apparent. The most reliable method to assess the integrity of your stock solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect the presence of degradation products. A significant decrease in the peak area of this compound or the appearance of new peaks corresponding to degradants would indicate degradation.

Q4: Which solvents are suitable for preparing this compound stock solutions?

A4: this compound is soluble in organic solvents such as ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the specific requirements of your experiment. For cell culture applications, it is essential to use a solvent that is non-toxic at the final working concentration.

Q5: Is it necessary to protect this compound stock solutions from light?

A5: Yes, estrogenic compounds can be sensitive to light.[2][3] It is recommended to store stock solutions in amber vials or to wrap clear vials in aluminum foil to protect them from light exposure, which can cause photodegradation.

Troubleshooting Guide

This guide addresses common issues encountered with this compound stock solutions.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of stock solution due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh stock solution and aliquot for single use.
Repeated freeze-thaw cycles.Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing.
Inaccurate initial concentration.Ensure accurate weighing of the compound and precise measurement of the solvent volume. Use a calibrated analytical balance and volumetric flasks.
Precipitate observed in the stock solution upon thawing Poor solubility of the compound at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. Ensure the final concentration does not exceed the solubility limit in the chosen solvent at the storage temperature.
Appearance of new peaks in HPLC analysis Chemical degradation of the compound.Identify the degradation products if possible (e.g., by mass spectrometry). Prepare a fresh stock solution and re-evaluate storage and handling procedures. Consider performing a forced degradation study to understand potential degradation pathways.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound (10 mM in Ethanol)

Materials:

  • This compound (MW: 286.41 g/mol )

  • 200 proof ethanol (ACS grade or higher)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Amber glass vials or clear vials with aluminum foil

  • Pipettes

Procedure:

  • Accurately weigh 28.64 mg of this compound using an analytical balance.

  • Transfer the weighed powder to a 10 mL volumetric flask.

  • Add a small amount of ethanol to dissolve the powder completely.

  • Once dissolved, bring the volume up to the 10 mL mark with ethanol.

  • Mix the solution thoroughly by inverting the flask several times.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in amber vials or foil-wrapped clear vials.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol for Stability Testing of this compound Stock Solution by HPLC

This protocol outlines a general procedure for assessing the stability of your stock solution.

Objective: To quantify the concentration of this compound and detect the presence of major degradation products (e.g., 3-Methoxyestrone, Estradiol).

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare Standards: Prepare a series of calibration standards of this compound, 3-Methoxyestrone, and Estradiol of known concentrations in the mobile phase.

  • Sample Preparation: Dilute an aliquot of your stock solution to a concentration that falls within the range of your calibration curve using the mobile phase.

  • Analysis:

    • Inject the standards to generate a calibration curve for each compound.

    • Inject your diluted stock solution sample.

    • Run a blank (mobile phase) injection to ensure no carryover.

  • Data Analysis:

    • Identify and quantify the peak corresponding to this compound in your sample using the calibration curve.

    • Look for the presence of peaks that correspond to the retention times of the 3-Methoxyestrone and Estradiol standards.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light) start->check_storage check_thaw Review Freeze-Thaw Cycles start->check_thaw check_conc Confirm Initial Concentration start->check_conc prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh aliquot Aliquot for Single Use check_thaw->aliquot reweigh Re-weigh & Re-dissolve check_conc->reweigh end_good Problem Resolved prepare_fresh->end_good end_bad Contact Technical Support prepare_fresh->end_bad If problem persists aliquot->end_good reweigh->end_good degradation_pathways E2M This compound Mestrone 3-Methoxyestrone E2M->Mestrone Oxidation E2 Estradiol E2M->E2 Hydrolysis Other Photodegradation Products E2M->Other Light Exposure

References

Troubleshooting low signal in Estradiol 3-methyl ether cell viability assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low signal in cell viability assays involving Estradiol (B170435) 3-Methyl Ether.

Frequently Asked Questions (FAQs)

Q1: What is Estradiol 3-Methyl Ether and how is it expected to affect cell viability?

This compound is a synthetic derivative of estradiol. While estradiol can have dual effects on cell viability—promoting proliferation in some contexts and inducing apoptosis (programmed cell death) in others, particularly in estrogen-deprived cancer cells—its derivatives may exhibit unique properties. This compound has been shown to inhibit cell proliferation and disrupt microtubule networks, with an EC50 of 9 µM in V79 cells.[1] Its effect on your specific cell line will depend on factors such as estrogen receptor (ER) status and the cellular context.

Q2: I am observing a lower-than-expected signal in my cell viability assay after treatment with this compound. What are the primary areas to troubleshoot?

A low signal can stem from several factors, broadly categorized as:

  • Assay-related issues: Suboptimal assay conditions, reagent problems, or incorrect measurement parameters.

  • Cell-related issues: Poor cell health, incorrect cell seeding density, or natural resistance of the cell line to the compound.

  • Compound-related issues: Problems with the compound's solubility, stability, or potential interference with the assay chemistry.

This guide will walk you through troubleshooting each of these areas.

Q3: Could this compound be directly interfering with my colorimetric (MTT, XTT) or fluorometric (PrestoBlue) assay?

It is possible. Compounds with reducing or oxidizing properties can interfere with the chemistry of tetrazolium-based assays (MTT, XTT) or resazurin-based assays (PrestoBlue). Estrogens and their metabolites can have both pro-oxidant and antioxidant effects, which could potentially alter the redox state of the assay medium and lead to inaccurate readings.

To test for interference, it is crucial to run a cell-free control . This involves adding this compound to the assay medium without cells and following the standard assay protocol. A significant change in signal in these wells compared to the vehicle control (medium with solvent only) indicates direct interference.[2]

Q4: What is the recommended starting concentration for this compound in a cell viability assay?

The effective concentration of this compound can vary significantly between cell lines. A good starting point is to perform a dose-response experiment with a broad range of concentrations. Based on available data, a range from nanomolar (nM) to micromolar (µM) is advisable. For instance, an EC50 of 9 µM has been reported for microtubule disruption in V79 cells.[1] Therefore, a concentration range spanning from 0.1 µM to 100 µM could be a reasonable starting point for your initial experiments.

Troubleshooting Low Signal

Workflow for Troubleshooting Low Signal

Troubleshooting_Workflow start Low Signal Observed check_assay_params Review Assay Protocol & Instrument Settings start->check_assay_params check_cell_health Assess Cell Health & Seeding Density check_assay_params->check_cell_health Parameters Optimal optimize_assay Optimize Assay Parameters (e.g., incubation time, reagent concentration) check_assay_params->optimize_assay Parameters Suboptimal check_compound Investigate Compound-Related Issues check_cell_health->check_compound Cells Optimal optimize_cells Optimize Cell Seeding & Culture Conditions check_cell_health->optimize_cells Cells Suboptimal interference_test Perform Cell-Free Interference Test check_compound->interference_test alternative_assay Consider Alternative Viability Assay interference_test->alternative_assay Interference Detected end Problem Resolved interference_test->end No Interference optimize_assay->end optimize_cells->end alternative_assay->end

Caption: A logical workflow for diagnosing the cause of low signal in a cell viability assay.

Troubleshooting Guide: Low Signal in Cell Viability Assays
Potential Cause Recommended Action
Assay-Related Issues
Insufficient Incubation Time with Assay ReagentIncrease the incubation time with the MTT, XTT, or PrestoBlue reagent. Refer to the specific protocol for your assay for recommended ranges.
Low Signal-to-Noise RatioFor fluorometric assays like PrestoBlue, ensure you are using the optimal excitation and emission wavelengths (e.g., 560/590 nm). For colorimetric assays, use a reference wavelength to subtract background absorbance (e.g., 630-690 nm for MTT/XTT).
Reagent DegradationEnsure assay reagents are stored correctly (e.g., protected from light, at the recommended temperature) and are not expired. Prepare fresh solutions as needed.
Phenol (B47542) Red Interference (Colorimetric Assays)Phenol red in the culture medium can interfere with absorbance readings. Use phenol red-free medium for the assay or run appropriate background controls (medium without cells).
Cell-Related Issues
Suboptimal Cell Seeding DensityIf the cell density is too low, the signal will be weak. If it's too high, cells may enter senescence or detach. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Poor Cell HealthEnsure cells are healthy and in the logarithmic growth phase before seeding. Avoid using cells that have been passaged too many times.
Cell DetachmentFor adherent cells, be gentle during media changes and reagent addition/removal to avoid cell loss.
Compound-Related Issues
Compound PrecipitationVisually inspect the wells for any precipitate of this compound. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).
Compound InstabilityPrepare fresh dilutions of this compound for each experiment.
Direct Assay InterferenceAs mentioned in the FAQs, perform a cell-free control to check for direct interaction of the compound with the assay reagents.
Quantitative Data Summary
Table 1: Recommended Seeding Densities for Common Cell Lines (96-well plate)
Cell LineSeeding Density (cells/well)Assay Duration
MCF-75,000 - 20,00024 - 72 hours
HeLa2,500 - 10,00024 - 48 hours
A5495,000 - 15,00024 - 72 hours

Note: These are general guidelines. The optimal seeding density should be determined experimentally for your specific conditions.

Table 2: Expected Signal Ranges for Viability Assays
AssayCell LineSeeding Density (cells/well)Expected Signal (Control Wells)
MTTMCF-710,000~0.5 - 1.5 Absorbance Units (570 nm)
XTTHeLa5,000~0.4 - 1.2 Absorbance Units (450 nm)
PrestoBlueA54910,000>5000 Relative Fluorescence Units (560/590 nm)

Note: These values can vary depending on the instrument, specific protocol, and cell health.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Protocol 2: XTT Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Shake the plate gently and measure the absorbance at 450 nm with a reference wavelength of 660 nm.

Protocol 3: PrestoBlue Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • PrestoBlue Addition: Add 10 µL of PrestoBlue reagent to each well containing 100 µL of culture medium.

  • Incubation: Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence with excitation at 560 nm and emission at 590 nm. Alternatively, absorbance can be measured at 570 nm with a reference at 600 nm.

Signaling Pathway

Putative Signaling Pathway for this compound Induced Apoptosis

Estradiol_Pathway E3ME This compound ER Estrogen Receptor (ER) E3ME->ER Microtubules Microtubule Disruption E3ME->Microtubules Mitochondria Mitochondrial Pathway ER->Mitochondria Genomic Effects CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: A simplified diagram of the potential mechanism of this compound-induced apoptosis.

References

Technical Support Center: Optimizing Estradiol 3-methyl ether (E3ME) for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Estradiol 3-methyl ether (E3ME) in cell-based assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and summaries of effective concentrations to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (E3ME) and what is its primary mechanism of action?

This compound (also known as 3-Methoxyestradiol) is a synthetic estrogen.[1] Its mechanism of action involves the disruption of microtubule networks and the inhibition of cell proliferation.[1] While E3ME itself is less studied, its isomer, 2-Methoxyestradiol (B1684026) (2-ME2), a natural metabolite of estradiol, is well-characterized.[2][3] 2-ME2 exhibits potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities by inhibiting microtubule function and suppressing the activity of Hypoxia-Inducible Factor-1α (HIF-1α).[4][5][6][7] These actions are generally mediated independently of estrogen receptors α and β.[2][8]

Q2: What is the recommended starting concentration for E3ME in cell culture experiments?

The optimal concentration of E3ME is highly dependent on the cell type and the experimental endpoint. A dose-response experiment is always recommended to determine the optimal concentration for your specific model. Based on available data, a starting range of 1 µM to 10 µM is advisable.

Q3: How should I prepare a stock solution of E3ME?

E3ME powder should be dissolved in a suitable organic solvent to create a high-concentration stock solution, which is then diluted to final working concentrations in cell culture media.

  • Solvent: 100% Ethanol or DMSO are commonly used.[9][10]

  • Stock Concentration: A 10 mM stock solution is standard.[9][10]

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles and store at -20°C for long-term use.[9][10] Protect the solution from light.[11]

Q4: For hormone-related studies, are there special considerations for cell culture media?

Yes. For experiments investigating hormone-dependent effects, it is crucial to use a phenol (B47542) red-free cell culture medium.[9][10] Phenol red is a weak estrogen mimic and can interfere with the experiment. Additionally, using charcoal-stripped fetal bovine serum (FBS) is recommended to remove endogenous steroids and hormones that could confound the results.[9][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No cellular response or weak effect Incorrect Concentration: The concentration may be too low for the specific cell line.Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the IC50 or EC50 for your cells.
Compound Degradation: Stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution from powder.[11] Always store aliquots at -20°C and protect from light.[9][11]
Cell Line Resistance: The target cell line may be insensitive to E3ME's mechanism of action.Verify the mechanism in your cell line (e.g., assess microtubule integrity or HIF-1α levels). Consider using a known sensitive cell line as a positive control.
Solvent Issues: The final concentration of the solvent (e.g., DMSO, Ethanol) in the culture medium may be too high, causing toxicity, or too low, causing precipitation.Ensure the final solvent concentration is consistent across all wells and typically does not exceed 0.1% (v/v). Run a vehicle control (media + solvent) to assess solvent toxicity.
Compound precipitates in media Poor Solubility: E3ME may have limited solubility in aqueous culture media at the desired concentration.Prepare the final working solution by diluting the stock solution in complete media just before use. Vortex thoroughly. If precipitation persists, consider using a different solvent or lowering the final concentration.
Inconsistent results between experiments Variable Cell Conditions: Differences in cell passage number, confluency, or growth phase can affect experimental outcomes.Use cells within a consistent, low passage number range. Seed cells at a uniform density and allow them to attach and stabilize before treatment.
Serum Variability: Different lots of Fetal Bovine Serum (FBS) can contain varying levels of endogenous hormones.For hormone-sensitive experiments, use charcoal-stripped FBS to minimize interference.[9][10]

Data Summary: Effective Concentrations

The following table summarizes reported effective concentrations for E3ME and the related, well-studied compound 2-Methoxyestradiol (2-ME2) in various cell lines.

CompoundCell LineConcentrationObserved EffectCitation
This compound V79 (Chinese Hamster Lung)EC50: 9 µMDisruption of microtubule networks[1]
2-Methoxyestradiol Lung Cancer Cells (A549)10 µMDecreased HIF-1α and HIF-2α protein levels under hypoxia[5]
2-Methoxyestradiol Osteosarcoma Cells (MG63)Dose-dependentInhibition of proliferation, G2/M arrest, induction of apoptosis[3]
2-Methoxyestradiol Oligodendroglial Precursor Cells> 1 µMInduction of apoptosis[12]
2-Methoxyestradiol Breast Cancer CellsPhase I TrialReduction in bone pain in some patients[2]

Experimental Protocols & Workflows

Protocol 1: Preparation of E3ME Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of E3ME in DMSO.

Materials:

  • This compound powder (MW: 286.4 g/mol )[13]

  • Anhydrous DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance and sterile weighing tools

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).

  • Weighing: Carefully weigh 2.86 mg of E3ME powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. This yields a 10 mM stock solution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[9]

  • Storage: Store the aliquots at -20°C, protected from light.[11]

  • Working Solution Preparation: To prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock in your final cell culture medium (e.g., add 1 µL of stock to 1 mL of medium). Prepare fresh working solutions for each experiment.

Visualized Experimental Workflow

The following diagram outlines a standard workflow for assessing the effect of E3ME on cell viability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM E3ME Stock Solution in DMSO prep_work Create Serial Dilutions in Culture Medium prep_stock->prep_work treat_cells Treat Cells with E3ME (e.g., 24-72 hours) prep_work->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells add_reagent Add Viability Reagent (e.g., MTT, WST-1) treat_cells->add_reagent read_plate Measure Absorbance with Plate Reader add_reagent->read_plate calc_ic50 Calculate Viability (%) and Determine IC50 Value read_plate->calc_ic50

Standard workflow for determining the IC50 of E3ME.

Signaling Pathways

Primary Mechanisms of Action of Methoxyestradiols

E3ME and its related compounds primarily induce cell death and inhibit tumor growth through two interconnected pathways: disruption of the microtubule cytoskeleton and inhibition of the cellular response to hypoxia.

  • Microtubule Disruption: Like other microtubule-targeting agents, methoxyestradiols bind to tubulin, disrupting the dynamics of microtubule polymerization and depolymerization.[2][4] This interference leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3]

  • HIF-1α Inhibition: In the low-oxygen (hypoxic) environment of a tumor, cancer cells rely on the transcription factor HIF-1α to promote survival and angiogenesis (the formation of new blood vessels).[5][7] Methoxyestradiols have been shown to disrupt microtubule tracks required for HIF-1α to travel to the nucleus, thereby impairing its nuclear accumulation and transcriptional activity.[4] This leads to a decrease in the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF), starving the tumor of its blood supply.[3][4][6]

Visualized Signaling Pathway

The diagram below illustrates the key molecular events following cell treatment with methoxyestradiols like E3ME.

G cluster_microtubule Microtubule Disruption Pathway cluster_hif HIF-1α Inhibition Pathway E3ME This compound (E3ME) Microtubules Microtubule Dynamics E3ME->Microtubules Disrupts HIF_Transport HIF-1α Nuclear Transport E3ME->HIF_Transport Inhibits MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase HIF_Activity HIF-1α Transcriptional Activity HIF_Transport->HIF_Activity VEGF VEGF Expression HIF_Activity->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Key signaling pathways affected by E3ME treatment.

References

Technical Support Center: Matrix Effects in HPLC Analysis of Estradiol 3-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the HPLC analysis of Estradiol (B170435) 3-methyl ether.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in HPLC analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1] These effects can manifest as either signal enhancement or, more commonly, signal suppression, leading to inaccurate and imprecise quantification.[2][3] In the context of analyzing Estradiol 3-methyl ether, components from biological matrices like plasma, serum, or tissue can interfere with the ionization process when using mass spectrometry (MS) detection or absorb at similar wavelengths with UV detection.

Q2: What are the common causes of matrix effects in the analysis of estrogen derivatives?

A2: The primary causes of matrix effects in the analysis of estrogen derivatives like this compound, particularly in biological samples, include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in LC-MS analysis.[4]

  • Salts and Proteins: High concentrations of salts and residual proteins from the sample can interfere with the chromatographic separation and detection.[5]

  • Co-eluting Metabolites: Other endogenous compounds in the matrix can have similar retention times to this compound and interfere with its signal.[6]

  • Sample Preparation Reagents: Reagents used during sample extraction and processing can also contribute to matrix effects if not properly removed.

Q3: How can I detect the presence of matrix effects in my analysis?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mobile phase after the analytical column.[7] A separate injection of a blank matrix extract is then made. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[7]

  • Post-Extraction Spike: This quantitative method compares the signal response of a standard spiked into a pre-extracted blank matrix sample with the response of a standard in a neat solvent at the same concentration.[2] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates suppression, while a factor greater than 1 indicates enhancement.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

This section addresses common chromatographic issues that can be exacerbated by matrix effects.

Potential Cause Recommended Solution
Column Overloading Reduce the injection volume or dilute the sample. Ensure the sample concentration is within the linear range of the column.[8]
Sample Solvent Incompatibility The sample solvent should be of similar or weaker strength than the mobile phase. Reconstitute the final extract in the initial mobile phase.[5]
Column Contamination Use a guard column to protect the analytical column from strongly retained matrix components.[5] Implement a column washing step after each analytical run to remove contaminants.[5]
Particulates in Sample Filter all samples and mobile phases through a 0.2 or 0.45 µm filter before injection to remove particulate matter.[9]
Issue 2: Inaccurate Quantification (Signal Suppression or Enhancement)

This is the most direct consequence of matrix effects. The following troubleshooting steps can help mitigate these issues.

Troubleshooting Workflow for Inaccurate Quantification

Troubleshooting_Quantification cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_is Internal Standard Approach start Inaccurate Quantification (Signal Suppression/Enhancement) sample_prep Optimize Sample Preparation start->sample_prep First line of defense chromatography Adjust Chromatographic Conditions sample_prep->chromatography If issues persist l_l_e Liquid-Liquid Extraction (LLE) sample_prep->l_l_e s_p_e Solid-Phase Extraction (SPE) sample_prep->s_p_e dilution Sample Dilution sample_prep->dilution internal_standard Use an Internal Standard chromatography->internal_standard For compensation gradient Modify Gradient Profile chromatography->gradient column Change Column Chemistry chromatography->column isotope Stable Isotope-Labeled IS internal_standard->isotope structural_analog Structural Analog IS internal_standard->structural_analog end Accurate Quantification isotope->end structural_analog->end

Caption: A flowchart for troubleshooting inaccurate quantification due to matrix effects.

Mitigation Strategy Detailed Recommendations
Optimize Sample Preparation Liquid-Liquid Extraction (LLE): Utilize a non-polar solvent like methyl tert-butyl ether (MTBE) to extract this compound from aqueous biological matrices.[10][11] This is effective at removing polar interferences like salts. Solid-Phase Extraction (SPE): Employ a reversed-phase (e.g., C18) or mixed-mode SPE cartridge for more selective cleanup.[5][10] Develop a robust wash and elution protocol to separate the analyte from matrix components. Sample Dilution: A simple and effective first step can be to dilute the sample, which reduces the concentration of all matrix components.[12] However, this may compromise the limit of quantification.
Adjust Chromatographic Conditions Modify Gradient Profile: Adjusting the gradient elution can help to chromatographically separate this compound from co-eluting matrix components.[12] Change Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve resolution.[1]
Use an Internal Standard (IS) Stable Isotope-Labeled (SIL) IS: The use of a stable isotope-labeled version of this compound is the gold standard for compensating for matrix effects.[12] The SIL-IS will experience the same ionization suppression or enhancement as the analyte, leading to an accurate ratio and reliable quantification. Structural Analog IS: If a SIL-IS is unavailable, a closely related structural analog that does not occur in the sample can be used. It should have similar chromatographic behavior and ionization efficiency to this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples

This protocol is adapted from methods used for estradiol and its metabolites.[10][13]

  • Sample Aliquoting: To a 200 µL aliquot of serum or plasma, add 50 µL of the internal standard solution.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and allow the phases to separate.

  • Phase Separation: Centrifuge at 4°C to achieve clear phase separation.

  • Organic Phase Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water).

  • Injection: Inject a portion of the reconstituted sample into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for Serum/Plasma Samples

This is a general protocol that should be optimized for this compound.

  • Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., diluted serum) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Workflow for Sample Preparation

Sample_Preparation_Workflow cluster_pretreatment Pre-treatment start Biological Sample (Serum/Plasma) add_is Add Internal Standard start->add_is dilute Dilute Sample add_is->dilute extraction_choice Extraction Method dilute->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle LLE spe Solid-Phase Extraction (SPE) extraction_choice->spe SPE evaporate Evaporate to Dryness lle->evaporate spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze HPLC Analysis reconstitute->analyze

References

Technical Support Center: GC-MS Analysis of 3-Methoxyestradiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-methoxyestradiol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 3-methoxyestradiol?

A1: 3-Methoxyestradiol, like other steroids, is a polar and non-volatile compound. Direct injection into a GC-MS system would lead to poor chromatographic peak shape, thermal decomposition, and low sensitivity. Derivatization is a crucial step to increase the volatility and thermal stability of the analyte.[1][2] This process replaces active hydrogen atoms in the hydroxyl groups with less polar functional groups, such as trimethylsilyl (B98337) (TMS) or acyl groups, making the molecule more amenable to gas-phase analysis.

Q2: What are the most common derivatization reagents for 3-methoxyestradiol?

A2: The most frequently used derivatization reagents for estrogens, including 3-methoxyestradiol, are silylating agents and acylating agents.

  • Silylating Agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to form trimethylsilyl (TMS) derivatives.[1][2][3] These reagents are highly reactive and produce volatile derivatives.

  • Acylating Agents: Anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) are used to form acyl derivatives.[4][5] These derivatives are also volatile and can be particularly useful for enhancing detection sensitivity with certain detectors.

Q3: What are common sources of interference in the GC-MS analysis of 3-methoxyestradiol?

A3: Interference in GC-MS analysis can originate from various sources:

  • Matrix Effects: Biological samples like urine and plasma are complex matrices containing numerous endogenous compounds that can co-elute with 3-methoxyestradiol and interfere with its ionization, leading to signal suppression or enhancement.[6]

  • Co-eluting Steroids: Other structurally similar steroids and their metabolites present in the sample can have similar retention times and mass spectra, potentially leading to overlapping peaks and inaccurate quantification.[7]

  • Reagent Artifacts: The derivatization reagents themselves or by-products of the derivatization reaction can sometimes introduce interfering peaks into the chromatogram.

  • Contamination: Contaminants from solvents, glassware, or the GC-MS system itself (e.g., column bleed, septum bleed) can introduce extraneous peaks.[8][9]

Q4: How can I minimize interference from the sample matrix?

A4: Effective sample preparation is key to minimizing matrix effects.[6] Common strategies include:

  • Enzymatic Hydrolysis: In urine samples, steroids are often present as glucuronide or sulfate (B86663) conjugates. Enzymatic hydrolysis with β-glucuronidase and sulfatase is necessary to cleave these conjugates and analyze the free steroid.[10][11][12]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up samples and concentrating the analyte of interest.[13] Using a suitable sorbent (e.g., C18), many interfering compounds can be removed from the sample before GC-MS analysis.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to selectively extract steroids from the aqueous sample matrix into an organic solvent, leaving behind many polar interfering substances.[7][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of 3-methoxyestradiol.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Incomplete Derivatization Optimize derivatization conditions (temperature, time, reagent volume). Ensure the sample is completely dry before adding the derivatization reagent.[2]
Active Sites in the GC System Deactivate the injector liner and the GC column. Use a liner with glass wool to trap non-volatile residues. Trim the front end of the column to remove active sites.[9][14]
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate GC Parameters Optimize the injector temperature and the oven temperature program.
Problem 2: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Step
Inefficient Derivatization Evaluate different derivatization reagents or optimize the reaction conditions. The choice of reagent can significantly impact sensitivity.[15]
Sample Loss During Preparation Review the sample preparation workflow for potential sources of analyte loss. Ensure complete elution from SPE cartridges and proper phase separation in LLE.
Matrix-induced Signal Suppression Improve sample cleanup using a more rigorous SPE or LLE protocol.[6] Consider using a different ionization technique if available.
Leaks in the GC-MS System Perform a leak check of the injector, column connections, and mass spectrometer.
Suboptimal MS Parameters Tune the mass spectrometer and optimize the acquisition parameters (e.g., dwell time in SIM mode).
Problem 3: Presence of Extraneous Peaks (Interference)
Potential Cause Troubleshooting Step
Co-eluting Matrix Components Enhance sample cleanup procedures. Optimize the GC temperature program to improve the separation of the analyte from interfering peaks.[7][16]
Contamination from Reagents or System Analyze a solvent blank to identify the source of contamination. Use high-purity solvents and reagents. Replace the injector septum and liner. Bake out the GC column.[8]
Incomplete Hydrolysis of Conjugates Ensure the enzymatic hydrolysis step is complete by optimizing the enzyme concentration, incubation time, and temperature.
Derivatization Artifacts Analyze a reagent blank (derivatization reagent without the sample) to identify peaks originating from the reagent.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of Urinary 3-Methoxyestradiol (Silylation Method)

This protocol outlines a general procedure for the extraction and derivatization of 3-methoxyestradiol from urine using silylation.

  • Sample Hydrolysis:

    • To 5 mL of urine, add a suitable internal standard.

    • Add 1 mL of acetate (B1210297) buffer (pH 5.2).

    • Add 50 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate at 55°C for 3 hours.[11]

  • Extraction:

    • Adjust the pH of the hydrolyzed sample to >9 with a carbonate buffer.

    • Perform a liquid-liquid extraction twice with 5 mL of an ethyl acetate/hexane mixture (e.g., 2:3 v/v).[7]

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Silylation):

    • To the dry residue, add 50 µL of a derivatizing solution of MSTFA/NH4I/dithioerythritol (1000:2:4 v/w/w).[7]

    • Heat the mixture at 70°C for 1 hour.[7]

    • The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol provides an alternative derivatization method using acylation.

  • Sample Preparation: Follow steps 1 and 2 from Protocol 1.

  • Derivatization (Acylation):

    • To the dry residue, add a suitable solvent (e.g., acetone) and trifluoroacetic anhydride.

    • The reaction is often rapid and can proceed at room temperature or with gentle heating.

    • Acidic byproducts may need to be removed before injection to prevent column damage.[5]

Quantitative Data Summary

The choice of derivatization reagent can impact the response of 3-methoxyestradiol in GC-MS analysis. While specific comparative data for 3-methoxyestradiol is limited, the following table provides a general comparison of common derivatization approaches for estrogens.

Derivatization MethodReagent(s)Typical Reaction ConditionsAdvantagesDisadvantages
Silylation (TMS) BSTFA or MSTFA, often with a catalyst like TMCS60-80°C for 30-60 min[1]Forms stable and volatile derivatives, widely applicable.[3]Derivatives can be sensitive to moisture.
Acylation Trifluoroacetic anhydride (TFAA)Room temperature or gentle heatingHighly reactive, even with sterically hindered groups.[4] Can enhance detector response.[5]Produces acidic byproducts that may need removal.[5]

Visualizations

Below are diagrams illustrating key workflows and relationships in the GC-MS analysis of 3-methoxyestradiol.

experimental_workflow Experimental Workflow for 3-Methoxyestradiol Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis Add β-glucuronidase/ sulfatase extraction SPE or LLE hydrolysis->extraction Isolate free steroids derivatization Silylation (e.g., BSTFA) or Acylation (e.g., TFAA) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_processing Data Processing gc_ms->data_processing Acquire data

Caption: Workflow for GC-MS analysis of 3-methoxyestradiol.

troubleshooting_logic Troubleshooting Logic for Interference Issues start Interference Observed check_blank Analyze Solvent Blank start->check_blank contaminants_present Contamination in System/ Reagents check_blank->contaminants_present Yes no_contaminants Matrix Effect or Co-elution check_blank->no_contaminants No optimize_gc Optimize GC Method contaminants_present->optimize_gc Clean system improve_cleanup Enhance Sample Cleanup (SPE/LLE) no_contaminants->improve_cleanup improve_cleanup->optimize_gc resolved Issue Resolved optimize_gc->resolved

Caption: Troubleshooting logic for interference in GC-MS analysis.

References

Technical Support Center: Optimizing Derivatization for Estradiol 3-methyl ether (E3ME) GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Estradiol 3-methyl ether (E3ME). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their derivatization protocols and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound (E3ME)?

A1: Derivatization is a critical step in preparing E3ME for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The primary goals are to:

  • Increase Volatility: E3ME, while more volatile than estradiol, still benefits from derivatization to ensure efficient transition into the gas phase in the GC injector.[1][2]

  • Enhance Thermal Stability: The derivatization process protects the hydroxyl group at the C17 position, preventing thermal degradation at the high temperatures of the GC inlet and column.[3][4]

  • Improve Chromatographic Properties: Derivatization reduces the polarity of the molecule, leading to more symmetrical peak shapes and improved separation from other components in the sample matrix.[5]

Q2: What are the most common derivatization methods for E3ME?

A2: The most common and effective methods involve silylation, which replaces the active hydrogen on the C17-hydroxyl group with a trimethylsilyl (B98337) (TMS) or a related silyl (B83357) group.[6]

  • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[5][7][8] These are often used with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[1][9][10]

Q3: How do I choose between BSTFA and MSTFA?

A3: Both BSTFA and MSTFA are powerful silylating agents.[10]

  • BSTFA: Often used in combination with a catalyst like TMCS (e.g., 99:1 v/v mixture).[5][11] The byproducts of the reaction with BSTFA are generally volatile and do not interfere with the analysis.

  • MSTFA: Considered one of the most volatile and potent silylating reagents.[4][10] It can sometimes be used without a catalyst and its byproducts are also highly volatile.[4] For E3ME, either reagent should be effective for derivatizing the single hydroxyl group. The choice may come down to laboratory preference or empirical testing with your specific sample matrix and instrumentation.

Q4: What is the role of a catalyst like TMCS?

A4: Trimethylchlorosilane (TMCS) is often added in small amounts (e.g., 1-10%) to silylating reagents like BSTFA.[1][10][11] It acts as a catalyst, increasing the reactivity of the silylating agent and facilitating the derivatization of sterically hindered hydroxyl groups.[6] For the C17-hydroxyl group of E3ME, the addition of TMCS can help ensure a complete and rapid reaction.[1]

Q5: Can I use acylation as an alternative derivatization method?

A5: Yes, acylation is another viable derivatization strategy. Reagents like heptafluorobutyric acid anhydride (B1165640) (HFBA) or pentafluorobenzyl bromide (PFBBr) can be used.[12][13] These methods are particularly useful when using negative chemical ionization (NCI) mode in the mass spectrometer, as they introduce electrophilic groups that can significantly enhance sensitivity for trace-level analysis.[12][13]

Troubleshooting Guide

This guide addresses common problems encountered during the derivatization of E3ME for GC-MS analysis.

Problem 1: Low or No Product Peak in the Chromatogram

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Derivatization - Optimize Reaction Conditions: Increase reaction time and/or temperature. While common conditions are 60-70°C for 30-60 minutes, some protocols show success at room temperature for longer durations.[1][14] A kinetics study can determine the optimal conditions for your specific setup.[15] - Increase Reagent Concentration: Ensure a sufficient excess of the derivatizing reagent is used. - Add a Catalyst: If using BSTFA, consider adding 1% TMCS to drive the reaction to completion.[1]
Presence of Moisture - Thoroughly Dry the Sample: Moisture will rapidly deactivate silylating reagents.[5] Ensure the sample extract is completely dry before adding the derivatization reagents. This can be achieved by evaporation under a stream of dry nitrogen. - Use Anhydrous Solvents: All solvents used in the final steps before derivatization should be anhydrous.
Degradation of Analyte - Check pH of the Sample: Ensure the sample is not highly acidic or basic before derivatization. - Use Milder Conditions: If degradation is suspected, try derivatization at a lower temperature for a longer period.[14]
Problem 2: Poor Peak Shape (Tailing)

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Derivatization The presence of underivatized E3ME, which is more polar, can lead to peak tailing. Follow the steps for "Incomplete Derivatization" above.
Active Sites in the GC System - Injector Liner: Use a deactivated liner and consider replacing it regularly. - GC Column: The column may have active sites. Condition the column according to the manufacturer's instructions. If the problem persists, you may need to trim the front end of the column or replace it.
Co-elution with Interfering Compounds Optimize the GC temperature program to improve the separation of your analyte from matrix components.
Problem 3: Poor Reproducibility

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Reaction Conditions - Precise Control: Ensure accurate and consistent measurement of reagents, solvents, reaction time, and temperature for all samples and standards. - Thorough Mixing: Ensure the sample and derivatization reagents are well-mixed.[15]
Derivative Instability - Analyze Promptly: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, conduct a stability study to determine the maximum allowable storage time and optimal conditions (e.g., temperature, light exposure). The use of pyridine (B92270) as a solvent can sometimes improve the stability of silyl derivatives.[7]
Matrix Effects Components in the sample matrix can interfere with the derivatization reaction.[16] Improve the sample clean-up procedure to remove interfering substances before derivatization.
Problem 4: Extraneous Peaks in the Chromatogram

Possible Causes & Solutions

CauseRecommended Solution
Excess Derivatizing Reagent/Byproducts While the byproducts of BSTFA and MSTFA are volatile, a large excess of the reagent itself can sometimes cause a broad solvent front or interfere with early eluting peaks. It is generally not recommended to remove the excess reagent as this can lead to sample loss.[17] Instead, optimize the amount of reagent used to be in sufficient, but not excessive, excess.
Contamination - Solvents and Reagents: Run a blank with only the solvent and derivatization reagents to check for contamination. - Glassware: Ensure all glassware is scrupulously clean.
Formation of Multiple Derivatives While less common for a single hydroxyl group, it's a known issue with some steroids.[8][18] If unexpected, related peaks appear, re-optimize the derivatization conditions. The addition of trimethylsilylimidazole (TMSI) to BSTFA has been shown to prevent the formation of multiple derivatives for some estrogens.[8]

Experimental Protocols

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol provides a general guideline for the derivatization of E3ME. Optimal conditions may vary and should be determined empirically.

Reagents and Materials:

  • Dried sample extract or standard of E3ME

  • BSTFA + 1% TMCS derivatizing reagent

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, hexane)[7]

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample extract containing E3ME is completely dry. This can be achieved by evaporating the solvent under a gentle stream of dry nitrogen.[5]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. The volumes can be scaled depending on the expected concentration of the analyte.

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 30 minutes.[1][14]

  • Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. An aliquot (e.g., 1 µL) can be directly injected.

Data Presentation

Table 1: Comparison of Common Silylation Reagents for Estrogen Derivatization
ReagentCatalystTypical Reaction ConditionsByproductsKey Characteristics
BSTFA TMCS (1-10%)60-80°C, 15-60 min[1]VolatileWidely used, effective for hydroxyl groups. Catalyst often required for hindered groups.[5]
MSTFA None or TMCS60-80°C, 15-60 min[4]Highly VolatileVery strong and volatile TMS donor. Can often be used without a catalyst.[4][10]
MTBSTFA None60-80°C, 30-60 minVolatileForms TBDMS derivatives which are ~10,000 times more stable against hydrolysis than TMS derivatives.[6]
Table 2: Influence of Reaction Parameters on Derivatization Efficiency
ParameterEffect of IncreaseGeneral Recommendation
Temperature Increases reaction rate but may also lead to degradation of sensitive compounds.Start with 60-70°C. An improved method for some estrogens found room temperature to be optimal.[14]
Time Increases product yield up to the point of reaction completion.15-60 minutes is typical. A time-course study can determine the point of maximum yield.[15]
Reagent Volume Ensures the reaction goes to completion.A significant molar excess (e.g., 50-100 fold) of the reagent to the analyte is recommended.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Start Start with Dried Sample Extract Add_Solvent Add Anhydrous Solvent (e.g., Pyridine) Start->Add_Solvent Add_Reagent Add Derivatizing Reagent (e.g., BSTFA + 1% TMCS) Add_Solvent->Add_Reagent Mix Vortex to Mix Add_Reagent->Mix Heat Heat (e.g., 70°C for 30 min) Mix->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject End Acquire Data Inject->End

Caption: Experimental workflow for the silylation of E3ME.

Troubleshooting_Derivatization Start Low/No Product Peak? Moisture Is Sample Completely Dry? Start->Moisture Yes Conditions Are Reaction Conditions Optimal? Moisture->Conditions Yes DrySample Action: Thoroughly Dry Sample Under N2 Moisture->DrySample No Reagent Sufficient Reagent/Catalyst? Conditions->Reagent Yes Optimize Action: Increase Time/Temp or Add Catalyst Conditions->Optimize No IncreaseReagent Action: Increase Reagent Volume Reagent->IncreaseReagent No Success Problem Solved Reagent->Success Yes, check other issues (e.g., instrument) DrySample->Success Optimize->Success IncreaseReagent->Success

References

Cross-reactivity issues with Estradiol 3-methyl ether in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity issues with Estradiol (B170435) 3-methyl ether in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for Estradiol 3-methyl ether?

A1: Immunoassay cross-reactivity is the phenomenon where an antibody binds to molecules other than the target analyte. This occurs when structurally similar compounds are present in the sample and are recognized by the antibody, potentially leading to inaccurate measurements.[1] this compound is structurally very similar to estradiol, with the only difference being a methyl group on the C3 hydroxyl. This structural similarity creates a high likelihood that antibodies developed against estradiol may also bind to this compound, leading to falsely elevated estradiol concentrations.[2][3]

Q2: How does the 3-methoxy group on this compound affect antibody binding?

A2: The specificity of an antibody is largely determined by the hapten used to generate it.[4] If the immunogen was created by conjugating the carrier protein at a position distant from the 3-hydroxyl group of estradiol, the resulting antibodies may not effectively discriminate between estradiol and this compound. The addition of a methyl group at the C3 position can, in some cases, reduce the binding affinity to estrogen receptors and potentially to certain antibodies.[5] However, without specific data for the antibody in use, the degree of cross-reactivity is uncertain.

Q3: What are the potential consequences of unaccounted-for cross-reactivity from this compound in my research?

Q4: How can I determine if my specific estradiol immunoassay is cross-reacting with this compound?

A4: The most direct method is to perform a cross-reactivity test. This involves preparing a standard curve for estradiol and then running serial dilutions of this compound in the same assay. By determining the concentration of this compound that gives a 50% inhibition of the signal (IC50) and comparing it to the IC50 of estradiol, you can calculate the percent cross-reactivity. Additionally, a spike-and-recovery experiment, where a known amount of this compound is added to a sample matrix, can help identify interference.[1]

Q5: Are there alternative methods to measure estradiol that are not susceptible to this cross-reactivity?

A5: Yes, methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly specific and can distinguish between estradiol and this compound.[1] Chromatographic methods generally report lower concentrations of steroid hormones compared to immunoassays, as they are less prone to interferences from structurally related molecules.[6] If significant cross-reactivity is suspected, confirming results with LC-MS/MS is recommended.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating cross-reactivity issues with this compound in your immunoassays.

High Background Signal
Possible Cause Recommended Solution
Non-specific binding of antibodies.Increase the concentration of the blocking buffer (e.g., from 1% to 3% BSA). Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. Optimize the incubation time and temperature for the blocking step.[4]
Sub-optimal antibody concentration.Titrate the primary and secondary antibody concentrations to determine the optimal dilution that maximizes the signal-to-noise ratio.[4]
Insufficient washing.Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the wash buffer from the wells after each wash.[4][7]
Contaminated reagents.Use fresh, high-quality reagents and sterile techniques to avoid microbial or chemical contamination.[4]
Inaccurate or Inconsistent Results
Possible Cause Recommended Solution
Suspected Cross-reactivity with this compound. Perform a cross-reactivity validation experiment (see protocol below). If cross-reactivity is confirmed, consider using a more specific antibody or an alternative analytical method like LC-MS/MS. [1]
Poor precision (high %CV).Review pipetting technique and ensure proper mixing of all reagents. Check for temperature variations across the microplate during incubation.[4]
Matrix effects.Perform spike-and-recovery experiments using the same matrix as your samples to assess for interference. If matrix effects are present, consider sample purification or dilution.
Reagent degradation.Aliquot reagents to minimize freeze-thaw cycles. Ensure proper storage conditions are maintained.[7]

Experimental Protocols

Protocol: Determining Percent Cross-Reactivity using a Competitive ELISA

This protocol outlines a general procedure to determine the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for estradiol.

Materials:

  • Estradiol standard

  • This compound

  • Anti-estradiol primary antibody

  • HRP-conjugated secondary antibody

  • ELISA microplate coated with an estradiol conjugate

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M Sulfuric Acid)

  • Microplate reader

Procedure:

  • Prepare Standards and Test Compound:

    • Prepare a serial dilution of the estradiol standard in assay buffer to create a standard curve (e.g., from 1 pg/mL to 1000 pg/mL).

    • Prepare a serial dilution of this compound in assay buffer over a broad concentration range.

  • Assay Setup:

    • Add a fixed amount of the anti-estradiol primary antibody to each well of the microplate, except for the blank wells.

    • Add the estradiol standards or the this compound dilutions to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound antibodies and compounds.[4]

  • Secondary Antibody Incubation:

    • Add the HRP-conjugated secondary antibody at its optimal dilution to each well.

    • Incubate for 1 hour at room temperature.[4]

  • Signal Development and Measurement:

    • Wash the plate as described in step 3.

    • Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[4]

    • Stop the reaction by adding the stop solution.[4]

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the standard curve with absorbance on the Y-axis and the log of the estradiol concentration on the X-axis.

  • Determine the IC50 for estradiol (the concentration that produces 50% of the maximum signal).

  • Plot the results for this compound in the same manner and determine its IC50.

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Estradiol / IC50 of this compound) x 100

Cross-Reactivity Data for Structurally Related Compounds

While specific cross-reactivity data for this compound is not widely published in commercial assay inserts, the following table provides examples of cross-reactivity for other estradiol-related compounds in a specific chemiluminescent enzyme immunoassay to illustrate the range of potential cross-reactivity.

CompoundConcentration Tested (ng/mL)Percent Cross-Reactivity (%)
Estrone (E1)250.26
Estradiol-3-sulfate1000.14
17α-ethynylestradiol2000.02
Estriol (E3)100< 0.001
Estra-17-glucuronide100< 0.001
Estramustine100< 0.001
Data from a study on an improved estradiol assay reagent.[8]

Visualizations

Troubleshooting_Workflow Start Inaccurate Immunoassay Results (Suspected Cross-Reactivity) CheckAssay Review Assay Performance (Controls, Precision, Sensitivity) Start->CheckAssay SpikeRecovery Perform Spike-and-Recovery with this compound Interference Interference Detected? SpikeRecovery->Interference AssayOK Assay Performance OK? CheckAssay->AssayOK CrossReactivityTest Conduct Full Cross-Reactivity Test (Determine % Cross-Reactivity) Interference->CrossReactivityTest Yes AcceptResults Accept Results (Acknowledge Limitations) Interference->AcceptResults No/Minor AssayOK->SpikeRecovery Yes OptimizeAssay Troubleshoot & Optimize Assay (Washing, Blocking, Antibody Dilution) AssayOK->OptimizeAssay No SignificantCR Cross-Reactivity Significant? CrossReactivityTest->SignificantCR OptimizeAssay->CheckAssay AlternativeMethod Use Alternative Method (e.g., LC-MS/MS) SignificantCR->AlternativeMethod Yes SignificantCR->AcceptResults No End Accurate Results AlternativeMethod->End AcceptResults->End

Caption: Troubleshooting workflow for suspected immunoassay cross-reactivity.

Logical_Relationship cluster_Analyte Analytes in Sample cluster_Assay Immunoassay Components cluster_Outcome Assay Outcome Estradiol Estradiol (Target Analyte) Antibody Anti-Estradiol Antibody Estradiol->Antibody Binds (High Affinity) E3ME This compound (Potential Cross-Reactant) E3ME->Antibody Binds (Variable Affinity) [Cross-Reactivity] Signal Measured Signal (e.g., Absorbance) Antibody->Signal Generates Result Reported Estradiol Concentration Signal->Result Calculates

Caption: Logical relationship of cross-reactivity in an estradiol immunoassay.

References

Validation & Comparative

A Comparative Guide to the Quantification of Estradiol 3-Methyl Ether: HPLC vs. GC-MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Estradiol (B170435) 3-methyl ether, a synthetic estrogen derivative, is crucial for various applications, including pharmaceutical quality control and metabolic studies. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by experimental data to aid in the selection of the most suitable technique for specific analytical needs.

This comparison will focus on a validated HPLC method for a structurally analogous compound, 2-methoxyestradiol (B1684026), due to the limited availability of a complete validation report for Estradiol 3-methyl ether itself. The principles and performance metrics are highly transferable and provide a robust framework for methodological evaluation.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC, GC-MS, and LC-MS/MS based on validated methods for closely related estrogen compounds.

ParameterHPLC with Fluorescence Detection (for 2-methoxyestradiol)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) 0.9893 - 0.9995[1][2]> 0.995> 0.99
Limit of Detection (LOD) 2.7 ng/mL[2]0.01 - 0.3 ng/L7 fmol/mL - 2 pmol/mL
Limit of Quantification (LOQ) 10 ng/mL[1][2]0.02 - 0.1 ng/mL2.5 pg/mL
Accuracy (% Recovery) 96.05 - 101.85%92 - 103%93 - 113 %[3]
Precision (%RSD) < 15%≤ 7%< 15%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of estradiol and its methylated metabolites.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the quantification of this compound in pharmaceutical formulations and, with appropriate sample preparation, in biological matrices.[1]

a) Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of the sample, add a suitable internal standard.

  • Perform liquid-liquid extraction using a mixture of hexane (B92381) and ethyl acetate.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b) Derivatization (Dansyl Chloride):

  • To the dried extract, add a solution of dansyl chloride in acetone (B3395972) and a sodium bicarbonate buffer.

  • Incubate the mixture at 60°C for 30 minutes.

  • Evaporate the solvent and reconstitute the derivatized sample in the mobile phase.

c) Chromatographic Conditions:

  • Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm)[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727).[1]

  • Flow Rate: 0.5 mL/min[1]

  • Column Temperature: 50 °C[1]

  • Detection: Fluorescence detector with excitation at 350 nm and emission at 530 nm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and is particularly useful for the analysis of volatile and thermally stable compounds. Derivatization is typically required for estrogens.

a) Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge with methanol and water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness.

b) Derivatization (Silylation):

  • To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.

c) GC-MS Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of low-level analytes in complex matrices due to its exceptional sensitivity and selectivity.[4]

a) Sample Preparation (Protein Precipitation):

  • For biological samples, precipitate proteins by adding a cold organic solvent like acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

b) Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

c) Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its internal standard.

Visualizing the Workflow and Method Relationships

To better understand the experimental processes and the logical connections between the analytical methods, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_validation Method Validation Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD/LOQ Detection->LOD_LOQ

Caption: Workflow for HPLC Method Validation of this compound.

Method_Comparison cluster_main Quantification of this compound cluster_attributes Performance Attributes HPLC HPLC-FLD Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Speed Speed HPLC->Speed Fast Cost Cost HPLC->Cost Low GCMS GC-MS GCMS->Sensitivity High GCMS->Selectivity Very Good GCMS->Speed Moderate GCMS->Cost Moderate LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Selectivity Excellent LCMSMS->Speed Fast LCMSMS->Cost High

Caption: Comparison of Analytical Methods for this compound.

References

A Comparative Guide for Researchers: Estradiol 3-Methyl Ether vs. Mestranol as Estrogen Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two common estrogen prodrugs: Estradiol (B170435) 3-methyl ether and Mestranol (B1676317). The following sections detail their mechanisms of action, pharmacokinetic profiles, and the experimental data supporting these findings.

Introduction

Estradiol 3-methyl ether and mestranol are synthetic estrogens that require metabolic activation to exert their physiological effects. Both have been utilized in various hormonal therapies, but their distinct metabolic pathways and resulting active metabolites lead to differences in their potency and clinical profiles. This guide aims to provide a comprehensive comparison to aid in the selection and development of estrogen-based therapeutics.

Mechanism of Action and Metabolism

Both this compound and mestranol are prodrugs that are converted to their active forms in the liver. Mestranol is the 3-methyl ether of ethinylestradiol and is biologically inactive until it is demethylated to its active metabolite, ethinylestradiol.[1][2][3] This conversion is primarily mediated by the cytochrome P450 enzyme CYP2C9.[1] this compound, on the other hand, is metabolized to estradiol, the naturally occurring estrogen. Its metabolism involves hydroxylation, a reaction catalyzed by CYP1A1 and CYP1A2 enzymes.[3]

The estrogen signaling pathway is initiated when the active estrogen molecule binds to estrogen receptors (ERα or ERβ) within the target cell. This binding triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the estrogen-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs), thereby modulating the transcription of target genes. This genomic pathway is the primary mechanism through which estrogens exert their effects on cellular proliferation, differentiation, and function. Additionally, estrogens can elicit rapid, non-genomic effects through membrane-associated estrogen receptors, which activate various intracellular signaling cascades.

EstrogenSignalingPathway cluster_extracellular Extracellular Space Estrogen Estrogen ER_HSP_complex ER_HSP_complex Estrogen->ER_HSP_complex Binds to ER ER ER ER_HSP_complex->ER HSP Dissociation Dimerized_ER Dimerized_ER ER->Dimerized_ER Dimerization ERE ERE Dimerized_ER->ERE Translocation to Nucleus and DNA Binding Gene_Transcription Gene_Transcription ERE->Gene_Transcription Modulation of Transcription

Metabolic Conversion of Prodrugs

The metabolic activation of this compound and mestranol is a critical determinant of their estrogenic activity. The following diagram illustrates the key enzymatic steps in their conversion to active estrogens.

MetabolicConversion cluster_prodrugs Prodrugs cluster_liver Liver Metabolism cluster_active Active Estrogens E2ME This compound Estradiol Estradiol E2ME->Estradiol Hydroxylation Mestranol Mestranol Ethinylestradiol Ethinylestradiol Mestranol->Ethinylestradiol O-Demethylation CYP1A1_1A2 CYP1A1/CYP1A2 CYP1A1_1A2->E2ME CYP2C9 CYP2C9 CYP2C9->Mestranol

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and mestranol.

Table 1: Pharmacokinetic Parameters

ParameterThis compoundMestranolReference(s)
Active Metabolite EstradiolEthinylestradiol[3]
Primary Metabolizing Enzyme(s) CYP1A1, CYP1A2CYP2C9[1][3]
Oral Bioavailability Data not directly available; expected to be low due to first-pass metabolismA 50 µg oral dose is bioequivalent to 35 µg of ethinylestradiol[4][5]
Elimination Half-life (of active metabolite) Estradiol: 13-20 hours (oral)Ethinylestradiol: 7-36 hours[3][4]
Conversion Efficiency to Active Metabolite Not quantitatively reported~70%[2][3]

Table 2: Pharmacodynamic Parameters

ParameterThis compound (as Estradiol)Mestranol (as Ethinylestradiol)Reference(s)
Relative Binding Affinity for Estrogen Receptor (Estradiol = 100%) 100%75-190%[3]
Estrogenic Potency (Uterotrophic Assay) PotentPotent[6][7]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic conversion of this compound and mestranol to their active metabolites.

Objective: To determine the rate of metabolism and identify the primary metabolites of the test compounds.

Materials:

  • Human liver microsomes

  • This compound and mestranol

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the parent compound and its metabolites using a validated LC-MS/MS method.[7][8]

InVitroMetabolismWorkflow Start Start Prepare_Mixture Prepare Reaction Mixture (Microsomes, Prodrug, Buffer) Start->Prepare_Mixture Pre_incubation Pre-incubate at 37°C Prepare_Mixture->Pre_incubation Initiate_Reaction Add NADPH (Start Reaction) Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction (Add Cold Solvent) Incubation->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze End End Analyze->End

In Vivo Uterotrophic Assay in Rats

This in vivo assay is a standard method for assessing the estrogenic activity of compounds.[6][7]

Objective: To evaluate and compare the estrogenic potency of this compound and mestranol in an animal model.

Animals: Immature female Sprague-Dawley rats (21-22 days old).

Procedure:

  • Acclimatize the animals for at least 5 days.

  • Randomly assign animals to treatment groups (vehicle control, positive control [e.g., ethinylestradiol], and different dose levels of this compound and mestranol).

  • Administer the test compounds or vehicle orally once daily for three consecutive days.

  • On the fourth day, euthanize the animals and carefully dissect the uteri, removing any adhering fat and mesentery.

  • Record the wet weight of each uterus.

  • Calculate the mean uterine weight for each treatment group and compare it to the vehicle control group to determine the uterotrophic response.

UterotrophicAssayWorkflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Dosing Daily Oral Dosing (3 days) Grouping->Dosing Euthanasia Euthanasia on Day 4 Dosing->Euthanasia Dissection Uterus Dissection Euthanasia->Dissection Weighing Record Uterine Weight Dissection->Weighing Analysis Data Analysis Weighing->Analysis End End Analysis->End

Conclusion

Both this compound and mestranol serve as effective estrogen prodrugs, but their distinct metabolic activation pathways and resulting active metabolites contribute to differences in their pharmacological profiles. Mestranol's conversion to the highly potent ethinylestradiol, with a longer half-life, has made it a common component in oral contraceptives. This compound's conversion to the natural hormone estradiol may offer a different therapeutic profile, though more comparative data on its oral bioavailability is needed for a complete assessment. The choice between these prodrugs in a research or drug development context will depend on the desired pharmacokinetic and pharmacodynamic properties of the final active estrogen. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to elucidate the specific characteristics of these and other novel estrogen prodrugs.

References

A Comparative Analysis of Estradiol 3-Methyl Ether and 2-Methoxyestradiol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical properties, mechanisms of action, and experimental data of two estradiol (B170435) derivatives, Estradiol 3-methyl ether and 2-methoxyestradiol (B1684026).

This guide provides a detailed comparative analysis of this compound (EDME) and 2-methoxyestradiol (2-ME2), two structurally related estradiol derivatives that have garnered interest in the scientific community for their distinct biological activities. While both compounds share a common steroidal backbone, their differing substitutions result in unique pharmacological profiles, making them subjects of investigation for various therapeutic applications, including oncology. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, supported by available experimental data and detailed methodologies.

At a Glance: Key Differences and Similarities

FeatureThis compound (EDME)2-methoxyestradiol (2-ME2)
Primary Source SyntheticEndogenous metabolite of estradiol
Primary Mechanism of Action TRPML1 channel antagonist, Microtubule network disruptionMicrotubule destabilization, Anti-angiogenic, Pro-apoptotic
Estrogen Receptor Affinity Not well-characterized, but considered a synthetic estrogenVery low affinity for Estrogen Receptors α and β
Primary Therapeutic Interest Research tool for studying TRPML1 function, Potential anti-cancer propertiesAnti-cancer, Anti-inflammatory

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and 2-methoxyestradiol. It is important to note that direct head-to-head comparative studies are limited, and the data presented is collated from different experimental settings.

Table 1: In Vitro Potency on Key Targets

CompoundTarget/AssayCell Line/SystemPotency (IC₅₀/EC₅₀)Reference
This compound TRPML1 InhibitionHEK293 cells~0.5 µM (IC₅₀)[1]
Microtubule Network DisruptionV79 cells9 µM (EC₅₀)[2]
2-methoxyestradiol Inhibition of Tubulin PolymerizationPurified tubulinCompetitive inhibitor (Ki = 22 µM)[3]
Antiproliferative ActivityLTED breast cancer cells0.93 µM (IC₅₀)[4]
Antiproliferative ActivityMCF-7 breast cancer cells6.79 µM (IC₅₀)[4]
Antiproliferative ActivityMDA-MB-468 TNBC cells~2-5 µM (for ~50% inhibition)[5][6][7]

Table 2: Effects on Microtubule Dynamics

CompoundEffectSystemConcentrationReference
This compound Disruption of microtubule networksV79 cellsEC₅₀ = 9 µM[2]
2-methoxyestradiol Pauses microtubule growthCell-free assaysNot specified[8]
Suppresses microtubule growth rate, duration, and lengthInterphase MCF7 cells1.2 µM[9]
Inhibits tubulin polymerizationPurified tubulin5-100 µM[9]

Mechanisms of Action and Signaling Pathways

This compound (EDME)

This compound is a synthetic estrogen derivative.[2] Its primary reported mechanisms of action are the disruption of microtubule networks and the potent and selective inhibition of the transient receptor potential mucolipin 1 (TRPML1) cation channel.[1][2]

TRPML1 Inhibition: EDME has been identified as a highly potent and isoform-selective antagonist of the TRPML1 channel, a key regulator of lysosomal function and autophagy.[1] By inhibiting TRPML1, EDME can modulate cellular processes such as autophagy and the translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[1] This mechanism is being explored for its potential therapeutic implications in cancer.

Microtubule Disruption: EDME has been shown to disrupt microtubule networks in Chinese hamster V79 cells with an EC₅₀ of 9 µM.[2] The disruption of microtubule dynamics can lead to cell cycle arrest and inhibition of cell proliferation.

Below is a diagram illustrating the signaling pathway affected by this compound through TRPML1 inhibition.

EDME_Signaling cluster_lysosome Lysosomal Compartment EDME This compound (EDME) TRPML1 TRPML1 Channel (on lysosome) EDME->TRPML1 Inhibits Ca_release Ca²⁺ Release TRPML1->Ca_release Blocks Lysosome Lysosome TFEB_translocation TFEB Translocation to Nucleus Ca_release->TFEB_translocation Prevents Autophagy Autophagy TFEB_translocation->Autophagy Inhibits

Signaling pathway of this compound via TRPML1 inhibition.
2-Methoxyestradiol (2-ME2)

2-Methoxyestradiol is an endogenous metabolite of estradiol that exhibits potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties.[1][10] Unlike its parent molecule, 2-ME2 has a very low affinity for estrogen receptors, and its biological effects are largely considered to be estrogen receptor-independent.[11]

Microtubule Destabilization: A primary mechanism of action for 2-ME2 is its interaction with tubulin, the building block of microtubules. It binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics.[3][12] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[13]

Anti-angiogenesis: 2-ME2 is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[2] It is thought to exert this effect in part by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the angiogenic process.[14]

Induction of Apoptosis: 2-ME2 induces apoptosis in various cancer cell types through both the intrinsic and extrinsic pathways.[14] This can involve the generation of reactive oxygen species (ROS) and the activation of c-Jun NH2-terminal kinase (JNK) signaling.

The following diagram illustrates the multi-faceted mechanism of action of 2-methoxyestradiol.

twoME2_Signaling twoME2 2-methoxyestradiol (2-ME2) Tubulin Tubulin twoME2->Tubulin Binds to (Colchicine Site) HIF1a HIF-1α twoME2->HIF1a Inhibits ROS ROS Generation twoME2->ROS Induces Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Angiogenesis Angiogenesis HIF1a->Angiogenesis Blocks ROS->Apoptosis Contributes to

Multi-target mechanism of action of 2-methoxyestradiol.

Experimental Protocols

Measurement of TRPML1 Inhibition by Fluo-4 Calcium Imaging

This protocol describes a method to assess the inhibitory effect of a compound on TRPML1 channel activity using a fluorescent calcium indicator.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human TRPML1 in appropriate growth medium.

  • Seed the cells onto black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Dye Loading:

  • Prepare a Fluo-4 AM loading solution (typically 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • After incubation, wash the cells with HBSS to remove excess dye.

3. Compound Incubation and Calcium Imaging:

  • Prepare serial dilutions of this compound in HBSS.

  • Add the compound dilutions to the respective wells and incubate for a predetermined time.

  • Use a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging to monitor the fluorescence intensity of Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).

  • Establish a baseline fluorescence reading.

  • Add a known TRPML1 agonist (e.g., ML-SA1) to all wells to stimulate calcium influx through the channel.

  • Continuously record the fluorescence intensity before and after agonist addition.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the response to the vehicle control (agonist only).

  • Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Immunofluorescence Staining for Microtubule Disruption in V79 Cells

This protocol outlines the steps to visualize the effects of a compound on the microtubule network using immunofluorescence.

1. Cell Culture and Treatment:

  • Culture V79 cells on sterile glass coverslips placed in a multi-well plate.

  • Treat the cells with varying concentrations of this compound or 2-methoxyestradiol for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

2. Fixation and Permeabilization:

  • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.

  • Wash the cells three times with PBS.

3. Immunostaining:

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

  • Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature, protected from light.

  • (Optional) Counterstain the nuclei with a DNA dye like DAPI.

  • Wash the cells three times with PBS.

4. Imaging and Analysis:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the microtubule network using a fluorescence or confocal microscope.

  • Capture images and qualitatively or quantitatively analyze the extent of microtubule disruption (e.g., depolymerization, fragmentation) compared to the control group. The concentration at which 50% of the maximal effect is observed can be determined as the EC₅₀.

The following diagram illustrates a general workflow for assessing microtubule disruption.

Microtubule_Disruption_Workflow Start Start: Cell Seeding on Coverslips Treatment Treat with Compound (e.g., EDME or 2-ME2) Start->Treatment Fixation Fixation (e.g., Paraformaldehyde) Treatment->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-α-tubulin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescently Labeled) PrimaryAb->SecondaryAb Imaging Fluorescence Microscopy SecondaryAb->Imaging Analysis Image Analysis: Quantify Disruption Imaging->Analysis

Experimental workflow for microtubule disruption analysis.

Conclusion

This compound and 2-methoxyestradiol, while structurally similar, exhibit distinct and compelling biological activities. EDME emerges as a potent and selective TRPML1 inhibitor, offering a valuable tool for probing lysosomal function and a potential therapeutic avenue in diseases where this channel is implicated. In contrast, 2-ME2 is a well-characterized multi-target agent with established anti-proliferative, anti-angiogenic, and pro-apoptotic effects, primarily through its interaction with microtubules and inhibition of HIF-1α.

The lack of direct comparative studies necessitates a nuanced interpretation of their relative potencies. However, the available data suggest that both compounds warrant further investigation. Future research should aim to directly compare their efficacy in relevant in vitro and in vivo models to better delineate their therapeutic potential and guide the development of novel treatment strategies.

References

Validating Cell-Based Assays for Estrogenic Activity: A Comparative Guide to 3-Methoxyestradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ONTARIO, CA – December 12, 2025 – For researchers engaged in endocrinology, oncology, and drug discovery, the accurate assessment of the estrogenic activity of novel compounds is paramount. This guide provides a comprehensive comparison of the estrogenic activity of 3-methoxyestradiol (3-MeOE2), an endogenous metabolite of estradiol, against the principal estrogen, 17β-estradiol (E2). We present supporting data from validated cell-based assays, detailed experimental protocols, and visual workflows to facilitate a clear understanding of their distinct mechanisms of action.

Executive Summary

Cell-based assays are indispensable tools for characterizing the estrogenicity of chemical compounds. This guide focuses on two widely accepted methods: the MCF-7 cell proliferation (E-SCREEN) assay and the estrogen response element (ERE) reporter gene assay. While 17β-estradiol is a potent agonist in both assays, eliciting a strong proliferative and transcriptional response, 3-methoxyestradiol exhibits a markedly different profile. Data indicates that 3-methoxyestradiol has a significantly lower binding affinity for estrogen receptors (ERα and ERβ) and demonstrates weak to negligible estrogenic activity in reporter gene assays. Furthermore, in contrast to the proliferative action of 17β-estradiol, studies have shown that 3-methoxyestradiol can exert anti-proliferative effects on MCF-7 breast cancer cells, particularly at higher concentrations. This suggests its biological activities are largely mediated through estrogen receptor-independent pathways.

Comparative Analysis of Estrogenic Activity

The estrogenic potential of a compound is typically evaluated by its ability to bind to and activate estrogen receptors, leading to downstream cellular responses such as cell proliferation and the transcription of estrogen-responsive genes.

Estrogen Receptor Binding Affinity

The initial interaction of a compound with an estrogen receptor is a critical determinant of its estrogenic potential. Competitive binding assays quantify the affinity of a compound for ERα and ERβ, typically expressed as the inhibition constant (Ki).

CompoundEstrogen Receptor α (ERα) Ki (nM)Estrogen Receptor β (ERβ) Ki (nM)Relative Binding Affinity vs. E2 (ERα)Relative Binding Affinity vs. E2 (ERβ)
17β-Estradiol (E2) ~0.2 - 1.0~0.5 - 1.5100%100%
3-Methoxyestradiol (3-MeOE2) ~21~417~1% - 5%~0.1% - 0.4%

Data compiled from various sources. Absolute values can vary based on experimental conditions.

The data clearly indicates that 3-methoxyestradiol has a substantially lower binding affinity for both ERα and ERβ compared to 17β-estradiol.

Cell Proliferation Assay (E-SCREEN)

The E-SCREEN (Estrogen-SCREEN) assay utilizes the estrogen-dependent MCF-7 human breast cancer cell line to measure the proliferative potential of a compound. While 17β-estradiol robustly stimulates MCF-7 cell proliferation, 3-methoxyestradiol has been shown to have anti-proliferative effects.

CompoundProliferative Effect on MCF-7 CellsEC50 (Proliferation)IC50 (Inhibition of Proliferation)
17β-Estradiol (E2) Stimulatory~1-10 pMNot Applicable
3-Methoxyestradiol (3-MeOE2) Inhibitory (at higher concentrations)Not Applicable~0.5 - 7 µM[1]

EC50/IC50 values are dependent on the specific MCF-7 cell strain and experimental conditions.

Estrogen Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). It provides a direct measure of the transcriptional activity mediated by estrogen receptors.

CompoundERE-Luciferase Reporter ActivityRelative Potency vs. E2
17β-Estradiol (E2) Strong Agonist100%
3-Methoxyestradiol (3-MeOE2) Very Weak to Inactive< 0.1%

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for the MCF-7 cell proliferation assay and a luciferase-based reporter gene assay.

Protocol 1: MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the effect of a test compound on the proliferation of MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red

  • Fetal Bovine Serum (FBS), charcoal-dextran stripped to remove endogenous steroids

  • 17β-Estradiol (positive control)

  • 3-Methoxyestradiol (test compound)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Sulforhodamine B (SRB) or MTS)

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM with 10% FBS. For experiments, switch to phenol red-free DMEM with 5-10% charcoal-dextran stripped FBS.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and seed into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of phenol red-free medium with stripped FBS. Allow cells to attach for 24-48 hours.

  • Hormone Deprivation: After cell attachment, replace the medium with fresh phenol red-free DMEM with stripped FBS and incubate for another 24-72 hours to ensure estrogen deprivation and synchronize the cells.

  • Treatment: Prepare serial dilutions of 17β-estradiol (e.g., 1 pM to 10 nM) and 3-methoxyestradiol (e.g., 10 nM to 100 µM) in the assay medium. Remove the deprivation medium and add 200 µL of the treatment solutions to the respective wells. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubation: Incubate the plates for 6-7 days.

  • Cell Viability Measurement (SRB Assay):

    • Fix the cells by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow to air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Solubilize the bound dye with 200 µL of 10 mM Tris base solution (pH 10.5).

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. For stimulatory compounds, determine the EC50 value. For inhibitory compounds, determine the IC50 value.

Protocol 2: Estrogen Receptor Luciferase Reporter Assay

Objective: To quantify the ability of a test compound to induce ER-mediated gene transcription.

Materials:

  • A human cell line stably transfected with an estrogen receptor (e.g., ERα) and an ERE-driven luciferase reporter construct (e.g., T47D-KBluc or MCF-7-ERE-Luc).

  • Phenol red-free cell culture medium.

  • Charcoal-dextran stripped FBS.

  • 17β-Estradiol (positive control).

  • 3-Methoxyestradiol (test compound).

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the reporter cells in white, opaque 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Hormone Deprivation: Once the cells are attached, replace the growth medium with phenol red-free medium containing charcoal-dextran stripped FBS and incubate for 24-48 hours.

  • Treatment: Prepare serial dilutions of the test compounds and controls in the deprivation medium. Add the treatment solutions to the cells.

  • Incubation: Incubate the plates for 18-24 hours to allow for reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add the luciferase assay reagent according to the manufacturer's instructions (this typically includes cell lysis).

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the relative light units (RLUs) against the compound concentration and determine the EC50 value.

Mandatory Visualizations

Estrogen Signaling Pathway

EstrogenSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol GPER GPER ER_HSP ER-HSP Complex E2->ER_HSP Binds MeOE2 3-Methoxyestradiol MeOE2->ER_HSP Very Low Affinity Signaling ER-Independent Signaling MeOE2->Signaling ER-Independent Effects ER Estrogen Receptor (ERα / ERβ) Dimer ER Dimer ER->Dimer Dimerization HSP HSP90 ER_HSP->ER HSP90 Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binds Gene Target Gene Transcription ERE->Gene Activation

Caption: Classical and non-classical estrogen signaling pathways.

Experimental Workflow for Cell-Based Estrogenic Activity Assay

AssayWorkflow cluster_readout 6. Readout start Start culture 1. Cell Culture (e.g., MCF-7) start->culture seed 2. Seed Cells in 96-well Plate culture->seed deprive 3. Hormone Deprivation (24-72h) seed->deprive treat 4. Add Test Compounds (E2, 3-MeOE2, Vehicle) deprive->treat incubate 5. Incubate (24h for Reporter Assay, 6-7 days for Proliferation) treat->incubate prolif Proliferation Assay (e.g., SRB Staining) incubate->prolif reporter Reporter Assay (e.g., Luciferase) incubate->reporter analyze 7. Data Analysis (EC50 / IC50 Determination) prolif->analyze reporter->analyze end End analyze->end

Caption: General workflow for cell-based estrogenicity assays.

References

A Comparative Guide to Inter-Laboratory Cross-Validation of Estradiol 3-Methyl Ether Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. When bioanalytical methods are transferred between labs, a cross-validation study is essential to demonstrate that the method performs equivalently in both locations. This guide provides a comprehensive overview of the cross-validation process for the quantification of Estradiol 3-Methyl Ether, a critical analyte in many research and clinical studies.

While specific inter-laboratory cross-validation data for this compound is not publicly available, this guide presents a representative comparison based on established principles of bioanalytical method validation and data for the closely related compound, estradiol. The provided experimental protocols and data tables are illustrative of a typical cross-validation study for a steroid hormone using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of a successful cross-validation study. Below are the key steps for the quantification of this compound in human plasma by LC-MS/MS.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract this compound and an internal standard (IS), such as Estradiol-d4 3-methyl ether, from the plasma matrix and remove interfering substances.

  • Procedure:

    • To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., at 1 ng/mL).

    • Vortex for 10 seconds to mix.

    • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate this compound from other components and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 30% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (e.g., m/z 287.2 > 159.1)

      • Internal Standard (Estradiol-d4 3-methyl ether): Precursor ion > Product ion (e.g., m/z 291.2 > 161.1)

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative parameters from a hypothetical cross-validation study between two laboratories (Lab A and Lab B) for the quantification of this compound. The acceptance criteria are based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

Table 1: Comparison of Calibration Curve Performance

ParameterLab ALab BAcceptance Criteria
Linearity Range (pg/mL) 5 - 20005 - 2000Consistent between labs
Correlation Coefficient (r²) > 0.995> 0.996≥ 0.99
Calibration Standard Accuracy (%) 95.8 - 104.296.5 - 103.8Within ±15% of nominal (±20% at LLOQ)

Table 2: Comparison of Intra- and Inter-Assay Precision and Accuracy

Quality Control (QC) LevelLab ALab BAcceptance Criteria
Precision (%CV) / Accuracy (%) Precision (%CV) / Accuracy (%)
Low QC (15 pg/mL) 4.8 / 102.55.2 / 101.8Precision: ≤15% CV, Accuracy: Within ±15%
Mid QC (150 pg/mL) 3.5 / 98.94.1 / 99.5Precision: ≤15% CV, Accuracy: Within ±15%
High QC (1500 pg/mL) 2.9 / 101.23.3 / 100.7Precision: ≤15% CV, Accuracy: Within ±15%

Table 3: Cross-Validation of Incurred Samples

To confirm the reproducibility of the method, a subset of samples from a study are re-analyzed.

ParameterResultAcceptance Criteria
Number of Incurred Samples Analyzed 30≥ 20
Percentage of Samples with Difference within ±20% 93% (28 out of 30)≥ 67%

Mandatory Visualizations

The following diagrams illustrate the key workflows in the cross-validation process.

cross_validation_workflow cluster_sending_lab Sending Laboratory (Lab A) cluster_receiving_lab Receiving Laboratory (Lab B) cluster_comparison Data Comparison A_Dev Method Development & Validation A_SOP Standard Operating Procedure (SOP) A_Dev->A_SOP A_Analysis Sample Analysis (QC & Incurred) A_Dev->A_Analysis B_Transfer Method Transfer & Training A_SOP->B_Transfer Transfer of SOP & Materials Compare Statistical Analysis of Results A_Analysis->Compare B_Validation Partial Method Validation B_Transfer->B_Validation B_Analysis Sample Analysis (QC & Incurred) B_Validation->B_Analysis B_Analysis->Compare Report Cross-Validation Report Compare->Report logical_relationship cluster_method Bioanalytical Method cluster_validation Method Validation Parameters cluster_cross_validation Cross-Validation Assessment Selectivity Selectivity & Specificity Accuracy Accuracy Selectivity->Accuracy Matrix Matrix Effect Matrix->Accuracy Precision Precision Matrix->Precision Stability Analyte Stability Stability->Accuracy Equivalency Demonstrate Method Equivalency Accuracy->Equivalency Precision->Equivalency Linearity Linearity & Range Linearity->Equivalency LLOQ Lower Limit of Quantification (LLOQ) LLOQ->Equivalency

References

Estradiol 3-Methyl Ether: A Comparative Analysis of Estrogen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of Estradiol 3-methyl ether (E3ME), also known as 2-Methoxyestradiol, to human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The data presented herein is compiled from peer-reviewed studies and is intended to serve as a resource for researchers in pharmacology, endocrinology, and drug discovery.

Executive Summary

This compound (E3ME) is an endogenous metabolite of estradiol. Unlike its parent compound, 17β-estradiol (E2), which is a potent agonist for both ERα and ERβ, E3ME exhibits a significantly lower binding affinity for both receptor subtypes. Experimental data consistently demonstrates that E3ME is a very weak ligand for classical estrogen receptors. This low affinity is a critical factor in its distinct pharmacological profile, which includes anti-proliferative and anti-angiogenic effects that are largely considered to be independent of ER-mediated signaling pathways.

Quantitative Binding Affinity Data

The relative binding affinity of a compound for a receptor is a key determinant of its biological activity. In the case of E3ME, competitive binding assays have been employed to quantify its affinity for ERα and ERβ. The results are typically expressed as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the relative binding affinity (RBA) compared to a reference ligand, usually 17β-estradiol.

The following table summarizes the quantitative data on the binding affinity of this compound and, for comparative purposes, 17β-estradiol, to human estrogen receptors alpha and beta.

CompoundReceptorKi (nM)Relative Binding Affinity (RBA) (%) vs. Estradiol
This compound ERα>1000<0.1
ERβ>1000<0.1
17β-Estradiol ERα~0.2 - 1.0100
ERβ~0.2 - 1.0100

Note: The Ki values for this compound are often reported as greater than 1000 nM, indicating very weak binding. The RBA is calculated as ([IC50 of Estradiol] / [IC50 of test compound]) x 100.

Experimental Protocols

The determination of the relative binding affinity of this compound to estrogen receptors is typically performed using a competitive radioligand binding assay. This in vitro assay measures the ability of a test compound to compete with a radiolabeled estrogen, most commonly [3H]-17β-estradiol, for binding to the estrogen receptor.

Key Steps in a Competitive Radioligand Binding Assay:
  • Receptor Source: The assay utilizes a source of estrogen receptors, which can be purified recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).

  • Radioligand: A fixed concentration of a high-affinity radiolabeled ligand, such as [3H]-17β-estradiol, is used.

  • Competitor: Increasing concentrations of the unlabeled test compound (this compound) and a reference compound (unlabeled 17β-estradiol) are added to separate assay tubes.

  • Incubation: The receptor, radioligand, and competitor are incubated together to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: At the end of the incubation period, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

  • Calculation of Ki and RBA: The IC50 values are then used to calculate the inhibition constant (Ki) and the relative binding affinity (RBA) of the test compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Estrogen Receptor (ERα or ERβ) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radiolabeled Estradiol ([3H]-E2) Radioligand->Incubation Competitor Test Compound (this compound) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Equilibrium Quantification Quantification of Bound Radioactivity Separation->Quantification Plotting Plot Dose-Response Curve Quantification->Plotting Calculation Calculate IC50, Ki, RBA Plotting->Calculation

Competitive Radioligand Binding Assay Workflow

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular E2 17β-Estradiol (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER High Affinity Binding E3ME This compound (E3ME) E3ME->ER Very Low Affinity Binding ERE Estrogen Response Element (in DNA) ER->ERE Dimerization & Nuclear Translocation Transcription Gene Transcription ERE->Transcription Activation/Repression

Estradiol 3-Methyl Ether: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Estradiol (B170435) 3-methyl ether (E3ME), a synthetic derivative of the natural estrogen 17β-estradiol, has garnered attention in research due to its potential biological activities. This guide provides a comprehensive comparison of its efficacy in both in vivo and in vitro settings, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound.

At a Glance: In Vivo vs. In Vitro Performance

The efficacy of Estradiol 3-methyl ether demonstrates notable differences between controlled laboratory settings and living organisms. In vitro, it exhibits direct cytotoxic effects on cancer cell lines by disrupting microtubule networks.[1] However, its in vivo effects are more complex, influenced by metabolic processes that can convert it into more active estrogenic compounds.[2] This metabolic conversion is a critical factor in its overall systemic activity, which includes hormonal effects such as lowering cholesterol.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of this compound from both in vitro and in vivo studies.

Table 1: Summary of In Vitro Efficacy Data

ParameterCell LineValueReference
EC50 for Microtubule DisruptionV799 µM[1]
Inhibition of Cell ProliferationV79Yes[1]

Table 2: Summary of In Vivo Efficacy Data

ParameterAnimal ModelEffectReference
Serum Cholesterol LevelsHigh-Fat Diet Murine ModelDecrease[1]
Body WeightHigh-Fat Diet Murine ModelIncrease in weight loss[1]
Feminizing ActivityHigh-Fat Diet Murine ModelObserved[1]

Signaling Pathways and Metabolism

This compound, as a derivative of estradiol, is presumed to exert its effects through similar signaling pathways. The primary mechanism of action for estrogens involves binding to estrogen receptors (ERα and ERβ), which then modulate the transcription of target genes.[3] Additionally, estrogens can activate non-genomic pathways, such as the PI3K and MAPK signaling cascades.[4]

A crucial aspect of the in vivo activity of this compound is its metabolism. Studies on related estrogen ethers suggest that they can be de-etherified in the liver to yield the more potent parent compound, estradiol.[2] This metabolic activation is a key differentiator between in vitro and in vivo efficacy.

G cluster_in_vivo In Vivo cluster_in_vitro In Vitro E3ME_vivo This compound (Administered) Liver Liver Metabolism (De-etherification) E3ME_vivo->Liver E3ME_vitro This compound (Direct Application) Estradiol Estradiol (Active Metabolite) Liver->Estradiol ER Estrogen Receptors (ERα, ERβ) Estradiol->ER Systemic_Effects Systemic Effects (e.g., ↓ Cholesterol) ER->Systemic_Effects Microtubules Microtubule Disruption E3ME_vitro->Microtubules Proliferation Inhibition of Cell Proliferation E3ME_vitro->Proliferation

Figure 1: Logical relationship of in vivo vs. in vitro action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Microtubule Disruption Assay

This protocol is based on methods used to assess the effects of estrogenic compounds on microtubule networks.

  • Cell Culture: V79 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded on glass coverslips in 24-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 µM to 50 µM). A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes.

    • Permeabilization is performed with 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking is done with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Cells are incubated with a primary antibody against α-tubulin for 1 hour at room temperature.

    • After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1 hour.

    • Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining.

  • Microscopy and Analysis: The microtubule network is visualized using a fluorescence microscope. The percentage of cells showing disrupted microtubules is quantified for each concentration to determine the EC50 value.

G start Start cell_culture Culture V79 Cells start->cell_culture seeding Seed Cells on Coverslips cell_culture->seeding treatment Treat with E3ME (Various Concentrations) seeding->treatment fixation Fix and Permeabilize Cells treatment->fixation staining Immunofluorescent Staining (α-tubulin antibody) fixation->staining microscopy Fluorescence Microscopy staining->microscopy analysis Quantify Microtubule Disruption (Determine EC50) microscopy->analysis end End analysis->end

Figure 2: Workflow for microtubule disruption assay.

In Vivo Assessment of Hypocholesterolemic Effects in a Murine Model

This protocol describes a typical in vivo study to assess the metabolic effects of this compound.

  • Animal Model: Male C57BL/6 mice are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Diet and Acclimation: Mice are fed a high-fat diet (HFD) for a period of 8-12 weeks to induce hypercholesterolemia.

  • Treatment Groups: The mice are randomly divided into groups:

    • Control group: HFD + vehicle.

    • Treatment group: HFD + this compound (administered via oral gavage or subcutaneous injection at a specified dose).

  • Treatment Period: The treatment is carried out for a period of 4-8 weeks. Body weight is monitored weekly.

  • Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture after fasting the animals overnight. Serum is separated by centrifugation.

  • Biochemical Analysis: Serum total cholesterol, LDL-C, HDL-C, and triglycerides are measured using commercially available enzymatic kits.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine significant differences between the control and treatment groups.

Presumed Signaling Pathway

The estrogenic effects of this compound, particularly after its potential conversion to estradiol, are likely mediated through the classical estrogen receptor signaling pathway.

G E2 Estradiol (from E3ME metabolism) ER Estrogen Receptor (ERα/ERβ) E2->ER Dimerization Receptor Dimerization ER->Dimerization HSP Heat Shock Proteins HSP->ER Nucleus Translocation to Nucleus Dimerization->Nucleus ERE Binds to Estrogen Response Elements (EREs) Nucleus->ERE Transcription Modulation of Gene Transcription ERE->Transcription

Figure 3: Presumed estrogen receptor signaling pathway.

Conclusion

The available evidence indicates that this compound exhibits distinct activities in vitro and in vivo. Its direct cytotoxic effects on cellular components like microtubules are evident in isolated cell systems. In contrast, its systemic effects in living organisms appear to be significantly influenced by its metabolic conversion to estradiol, leading to more traditional estrogenic outcomes such as altered lipid profiles. Researchers should consider these differences when designing experiments and interpreting data. Further studies are warranted to directly compare the in vivo and in vitro potency of this compound and to fully elucidate its metabolic fate and spectrum of biological activities.

References

A Comparative Analysis of Estradiol 3-Methyl Ether and Other Synthetic Estrogens for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of Estradiol (B170435) 3-methyl ether with other synthetic estrogens, supported by experimental data.

This publication provides a detailed comparative study of Estradiol 3-methyl ether (mestranol), a synthetic estrogen, against two other widely studied synthetic estrogens: ethinyl estradiol and diethylstilbestrol (B1670540) (DES). This guide is intended to serve as a valuable resource for the scientific community by presenting a consolidated overview of their relative performance in key experimental assays, detailed experimental protocols, and an illustration of the relevant biological signaling pathway.

Executive Summary

This compound, a prodrug of ethinyl estradiol, exhibits distinct pharmacokinetic and pharmacodynamic properties compared to other synthetic estrogens.[1][2] While ethinyl estradiol demonstrates significantly higher receptor binding affinity, the in vivo bioequivalence of mestranol (B1676317) is noteworthy, with a 50 microgram oral dose of mestranol being equivalent to a 35 microgram dose of ethinyl estradiol.[3] Diethylstilbestrol, a non-steroidal synthetic estrogen, is known for its high potency. This guide delves into the quantitative differences in their biological activities through receptor binding assays, cellular proliferation assays, and in vivo uterotrophic assays.

Data Presentation: Comparative Performance of Synthetic Estrogens

The following tables summarize the quantitative data on the relative performance of this compound, ethinyl estradiol, and diethylstilbestrol in various assays.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptor TypeRelative Binding Affinity (RBA) vs. Estradiol (E2=100)Inhibition Constant (Ki)Source(s)
This compound (Mestranol) Estrogen Receptor (Human Fallopian Tube)Significantly lower than Ethinyl EstradiolKi = 3.74 x 10⁻⁷ M[4]
Ethinyl Estradiol Estrogen Receptor (Human Fallopian Tube)500 times higher than MestranolKi = 0.75 x 10⁻⁹ M[4]
Diethylstilbestrol (DES) Estrogen ReceptorHigh-[5]

Table 2: In Vitro Cellular Proliferation (MCF-7 Cells)

CompoundEC50 (Concentration for 50% maximal effect)Proliferative EffectSource(s)
This compound (Mestranol) Data not readily availableStimulates proliferation
Ethinyl Estradiol Potent inducer of proliferationStimulates proliferation
Diethylstilbestrol (DES) Potent inducer of proliferationStimulates proliferation[5]

Table 3: In Vivo Uterotrophic Assay in Rodents

CompoundRoute of AdministrationRelative PotencyObservationsSource(s)
This compound (Mestranol) Oral50-100% of Ethinyl Estradiol activityDose-dependent increase in uterine weight[3]
Ethinyl Estradiol OralPotentDose-dependent increase in uterine weight[6]
Diethylstilbestrol (DES) OralPotentDose-dependent increase in uterine weight[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to bind to the estrogen receptor.

Materials:

  • Purified estrogen receptor (ERα or ERβ)

  • Radiolabeled estradiol ([³H]-E2)

  • Test compounds (this compound, ethinyl estradiol, DES)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Hydroxylapatite slurry

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of purified estrogen receptor and radiolabeled estradiol are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compounds are added to compete with the radiolabeled estradiol for binding to the receptor.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • The receptor-bound and free radiolabeled estradiol are separated using a hydroxylapatite slurry, which binds the receptor-ligand complex.

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined.

  • The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of unlabeled estradiol.

MCF-7 Cell Proliferation Assay

This assay assesses the estrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Hormone-free medium (phenol red-free DMEM with charcoal-stripped FBS)

  • Test compounds

  • Cell proliferation detection reagent (e.g., MTS or WST-1)

  • 96-well cell culture plates

Procedure:

  • MCF-7 cells are cultured in standard medium and then seeded into 96-well plates in hormone-free medium to synchronize the cells and reduce basal estrogenic activity.

  • After a period of hormone deprivation, the cells are treated with various concentrations of the test compounds.

  • The cells are incubated for a period of 4 to 6 days, allowing for cell proliferation.

  • At the end of the incubation period, a cell proliferation reagent is added to the wells. This reagent is converted by metabolically active cells into a colored product.

  • The absorbance of the colored product is measured using a microplate reader, which is proportional to the number of viable cells.

  • The concentration of the test compound that produces 50% of the maximal proliferative response (EC50) is calculated.

Uterotrophic Assay in Rats

This in vivo assay evaluates the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.[6][8][9]

Animals:

  • Immature female rats (e.g., 21-25 days old) or adult ovariectomized female rats.

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • The test compounds are administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with a known estrogen) are included.

  • On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uterine weight can also be recorded after drying (blotted weight).

  • The mean uterine weight for each treatment group is compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Signaling Pathway Visualization

The classical signaling pathway for estrogens involves binding to intracellular estrogen receptors, which then act as transcription factors to regulate gene expression. The following diagram illustrates this canonical pathway.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binding & HSP Dissociation ER_HSP ER-HSP Complex ER_dimer ER Dimerization ER->ER_dimer Translocation & Dimerization HSP Heat Shock Proteins ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Binds to ERE Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Classical estrogen signaling pathway.

Conclusion

This comparative guide provides a foundational understanding of the relative performance of this compound, ethinyl estradiol, and diethylstilbestrol. The choice of a particular synthetic estrogen for research or therapeutic development will depend on the specific application, desired potency, and pharmacokinetic profile. The provided experimental protocols and the signaling pathway diagram offer valuable tools for researchers in this field. Further head-to-head studies with standardized methodologies are encouraged to build upon this comparative framework.

References

A Researcher's Guide to Selecting an Estradiol 3-Methyl Ether Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical results hinges on the quality of the reference standards used. Estradiol 3-methyl ether (CAS: 1035-77-4), a synthetic estrogen and key intermediate, is no exception.[1][2] A high-purity, well-characterized reference standard is crucial for everything from pharmaceutical release testing and method development to quality control and metabolic studies.[3]

This guide provides a comparative framework for evaluating this compound reference standards from different suppliers. It outlines the key analytical tests performed, presents typical specification ranges, and details the experimental protocols necessary to verify the quality of the standard.

Comparative Analysis of Key Quality Attributes

A Certificate of Analysis (CoA) is a critical document that summarizes the quality testing results for a specific batch of a reference standard.[4][5] When comparing products, researchers should focus on several key parameters that define the identity, purity, and integrity of the material. The table below illustrates a typical comparison between three hypothetical suppliers based on common specifications found in CoAs.

Table 1: Comparison of Typical Certificate of Analysis Specifications

ParameterOur Premium StandardCompetitor ACompetitor BSpecification Justification
Identity Tests
¹H NMRConforms to StructureConforms to StructureConforms to StructureConfirms the specific proton environment, verifying the molecule's fundamental structure.
Mass Spectrometry (MS)Conforms to StructureConforms to StructureConforms to StructureVerifies the molecular weight (Expected: ~286.41 g/mol ).[2][3]
FT-IRConforms to ReferenceConforms to ReferenceConforms to ReferenceProvides a molecular fingerprint, confirming functional groups and overall structure.
Purity & Assay
Purity by HPLC/UPLC99.91%99.75%99.52%The primary measure of the compound's purity, critical for quantitative applications.
Assay (by Mass Balance)99.85%99.60%Not ProvidedA comprehensive purity value accounting for water, solvents, and non-combustible impurities.
Residuals & Content
Water Content (Karl Fischer)0.05%0.12%0.35%Water can affect stability and accurate weighing; lower values are preferable.
Residual Solvents (GC-HS)<0.01% (Acetone)<0.05% (Methanol)<0.1% (Ethanol)Ensures no significant process-related solvents remain that could interfere with experiments.
Physical Properties
AppearanceWhite to Off-White SolidWhite Crystalline PowderOff-White PowderA basic check for visual conformity and potential degradation.
Melting Point116-118 °C115-119 °C114-119 °CA narrow range indicates high purity.

Analytical Workflow for Reference Standard Qualification

The qualification of a reference standard is a multi-step process involving initial assessment, comprehensive analytical characterization, and final data review. This ensures that the material is suitable for its intended use and that all results are traceable and verified.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Final Qualification A Sample Receipt & Documentation B Visual & Physical Inspection (Color, Form) A->B C Identity Confirmation (Mass Spectrometry, FT-IR) B->C D Structure Elucidation (¹H NMR, ¹³C NMR) B->D E Purity & Impurity Profiling (HPLC/UPLC - 99.91%) B->E F Content & Residuals (Water by KF, Solvents by GC) B->F G Comprehensive Data Review C->G D->G E->G F->G H Certificate of Analysis (CoA) Issued G->H

References

Safety Operating Guide

Proper Disposal of Estradiol 3-Methyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Estradiol 3-methyl ether, a derivative of the hormone estradiol, requires careful management due to its potential health and environmental risks. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material should be performed in a chemical fume hood to avoid inhalation of dust particles.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations.[1] It is classified as a hazardous waste and must be treated as such.

  • Waste Identification and Segregation:

    • Pure this compound and any materials grossly contaminated with it (e.g., weighing boats, spatulas) should be collected in a designated, clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Management:

    • Use a container that is compatible with the chemical and is in good condition.

    • The container must be kept tightly closed except when adding waste.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Disposal of Contaminated Materials:

    • Solid Waste: Items such as gloves, absorbent pads, and other disposable materials that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not dispose of these solutions down the drain.[2]

    • Empty Containers: Empty containers that once held this compound must be handled as the product itself. They should not be treated as regular trash. Consult your EHS department for procedures on decontaminating or disposing of these containers.

  • Final Disposal:

    • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[1][3] Your institution's EHS department will coordinate the pickup and disposal of the waste.

Quantitative Hazard and Disposal Information

While specific concentration limits for the disposal of this compound are not uniformly established and depend on local regulations, the following table summarizes its key hazard classifications, which guide its disposal as a hazardous material.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral Harmful if swallowed.H302
Acute Toxicity, Dermal Harmful in contact with skin.H312
Acute Toxicity, Inhalation Harmful if inhaled.H332
Carcinogenicity Suspected of causing cancer.[2][4]H351
Reproductive Toxicity May damage fertility or the unborn child.[2][4]H360

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated is_pure Pure compound or grossly contaminated? waste_generated->is_pure Evaluate Waste Type is_trace Trace contamination? is_pure->is_trace No hw_solid Collect in Hazardous Solid Waste Container is_pure->hw_solid Yes (Solid) hw_liquid Collect in Hazardous Liquid Waste Container is_trace->hw_liquid No (Liquid Solution) hw_general Collect in appropriate Hazardous Waste Container is_trace->hw_general Yes seal_label Seal and Label Container Correctly hw_solid->seal_label hw_liquid->seal_label hw_general->seal_label ehs_contact Contact EHS for Waste Pickup seal_label->ehs_contact end End: Proper Disposal ehs_contact->end

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling Estradiol 3-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Estradiol 3-methyl ether are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, offering a clear, step-by-step approach to minimize exposure risk and maintain a safe working environment.

This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is also a suspected carcinogen and may pose a reproductive hazard.[2] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is imperative.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3][4]
Body Protection Laboratory coat or disposable gownA clean lab coat or a disposable gown should be worn to protect against spills and contamination.[3][4]
Eye and Face Protection Safety glasses with side shields or gogglesEssential for protecting eyes from splashes or aerosols.[3]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form outside of a certified chemical fume hood to prevent inhalation of dust particles.[3]
Engineering Controls Chemical fume hoodAll handling of this compound, especially in its crystalline or powder form, must be conducted within a functional chemical fume hood to minimize inhalation exposure.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Assemble PPE B 2. Prepare Fume Hood A->B C 3. Weigh Compound B->C Proceed to handling inside fume hood D 4. Prepare Solution C->D E 5. Decontaminate Surfaces D->E After experiment completion F 6. Segregate Waste E->F G 7. Dispose of Waste F->G

Handling Workflow Diagram

Step 1: Assemble Personal Protective Equipment (PPE) Before entering the laboratory area where this compound is handled, ensure all required PPE is donned correctly. This includes gloves, a lab coat, and safety glasses.

Step 2: Prepare the Chemical Fume Hood Verify that the chemical fume hood is operational and certified. The work surface should be clean and uncluttered. All necessary equipment and materials for the experiment should be placed inside the fume hood before starting any work.[3]

Step 3: Weighing the Compound When handling the solid, powdered form of this compound, it is crucial to avoid the formation of dust and aerosols.[3] All weighing procedures must be performed inside the chemical fume hood. Use appropriate tools to handle the compound and minimize agitation.

Step 4: Solution Preparation If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

Step 5: Decontamination of Surfaces After handling is complete, all surfaces and equipment that may have come into contact with the chemical must be decontaminated. Use an appropriate cleaning agent as recommended by your institution's safety protocols.

Step 6: Waste Segregation All waste materials, including contaminated gloves, wipes, and disposable labware, must be segregated into a designated, clearly labeled hazardous waste container.[3]

Disposal Plan

Proper disposal of this compound and associated waste is a critical final step to prevent environmental contamination and ensure regulatory compliance.

Solid and Liquid Waste: All solid and liquid waste containing this compound should be collected and managed as hazardous waste.[3] Do not dispose of this chemical down the drain.[3]

Contaminated Materials: Items such as gloves, disposable lab coats, and bench paper that are contaminated with this compound must be disposed of as hazardous waste. Place these items in a sealed and clearly labeled waste container.

Disposal Procedure:

  • Segregate Waste: Keep all this compound waste separate from other laboratory waste streams.

  • Label Containers: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for the collection and disposal of hazardous chemical waste. This may involve contacting the Environmental Health and Safety (EHS) office for pickup.

For unused or expired medicine in a non-laboratory setting, the best option is a drug take-back program.[5] If this is not available, the FDA recommends mixing the medicine with an unappealing substance like dirt or cat litter, placing it in a sealed container, and disposing of it in the household trash.[5][6] Never flush this medication down the toilet.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estradiol 3-methyl ether
Reactant of Route 2
Reactant of Route 2
Estradiol 3-methyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.